Hydroxytetracaine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
490-98-2 |
|---|---|
Molecular Formula |
C15H24N2O3 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H24N2O3/c1-4-5-8-16-12-6-7-13(14(18)11-12)15(19)20-10-9-17(2)3/h6-7,11,16,18H,4-5,8-10H2,1-3H3 |
InChI Key |
DHCUQNSUUYMFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCN(C)C)O |
Other CAS No. |
490-98-2 |
Origin of Product |
United States |
Foundational & Exploratory
Hydroxytetracaine's Putative Mechanism of Action on Voltage-Gated Sodium Channels: An In-Depth Technical Guide
Executive Summary
Hydroxytetracaine, as a local anesthetic, is presumed to exert its therapeutic effects by blocking the propagation of action potentials in neuronal membranes. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This guide details the putative mechanism of action of this compound on these channels, drawing parallels from its parent compound, tetracaine. It is hypothesized that this compound, like other local anesthetics, physically obstructs the sodium ion permeation pathway of the channel. This interaction is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to a use-dependent and voltage-dependent blockade. This document provides a comprehensive overview of the molecular interactions, channel kinetics, and the experimental methodologies used to investigate these phenomena, tailored for researchers, scientists, and drug development professionals.
Core Mechanism of Action on Sodium Channels
Local anesthetics, including this compound, are weak bases that exist in both charged (cationic) and uncharged (neutral) forms at physiological pH. The neutral form is lipid-soluble and can readily cross the neuronal membrane. Once in the cytoplasm, an equilibrium is re-established, and the cationic form binds to a specific receptor site within the inner pore of the voltage-gated sodium channel. This binding physically occludes the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.
The blockade of sodium channels by local anesthetics is characterized by three key features:
-
State-Dependent Blockade: The affinity of the local anesthetic for the sodium channel is dependent on the conformational state of the channel. The affinity is low for the resting (closed) state and significantly higher for the open and inactivated states. This is because the binding site is more accessible when the channel is in these conformations.
-
Use-Dependent (Phasic) Blockade: Repetitive stimulation of a nerve fiber leads to an accumulation of block. This occurs because more channels are transitioning through the open and inactivated states during high-frequency firing, providing more opportunities for the drug to bind.
-
Voltage-Dependent (Tonic) Blockade: The degree of block is also influenced by the membrane potential. Depolarized holding potentials, which favor the inactivated state, increase the potency of the local anesthetic.
Quantitative Data on Local Anesthetic-Sodium Channel Interactions
The following tables summarize key quantitative parameters for tetracaine, which are expected to be comparable to this compound. These values are critical for understanding the potency and kinetics of sodium channel blockade.
| Parameter | Value | Channel Subtype(s) | Experimental Model | Reference(s) |
| IC50 (Tonic Block) | 1-10 µM | Various neuronal | Whole-cell patch clamp | |
| IC50 (Phasic Block) | 0.1-1 µM | Various neuronal | Whole-cell patch clamp | |
| Kd (Resting State) | >100 µM | Cardiac, Neuronal | Voltage clamp | |
| Kd (Inactivated State) | 1-10 µM | Cardiac, Neuronal | Voltage clamp | |
| Onset Rate (τ_on) | Milliseconds to Seconds | Various | Perfusion experiments | |
| Offset Rate (τ_off) | Seconds to Minutes | Various | Washout experiments |
Table 1: Quantitative Parameters of Tetracaine Blockade of Voltage-Gated Sodium Channels. Note: The exact values can vary depending on the specific sodium channel isoform, experimental conditions (e.g., pH, temperature), and the voltage protocol used.
Experimental Protocols
The investigation of local anesthetic effects on sodium channels primarily relies on electrophysiological techniques such as voltage clamp and patch clamp.
Whole-Cell Voltage Clamp Protocol to Determine IC50
-
Cell Preparation: Isolate and culture primary neurons (e.g., dorsal root ganglion neurons) or use a stable cell line expressing a specific sodium channel subtype (e.g., HEK293 cells).
-
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Voltage Protocol for Tonic Block:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current.
-
Apply various concentrations of the test compound (e.g., this compound) to the bath and measure the reduction in the peak sodium current.
-
-
Voltage Protocol for Phasic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV).
-
Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz).
-
Measure the progressive reduction in the peak sodium current during the pulse train in the presence of the test compound.
-
-
Data Analysis:
-
Plot the fractional block of the sodium current as a function of drug concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
-
Visualizations of Mechanism and Workflow
Signaling Pathway of State-Dependent Blockade
Caption: State-dependent binding of this compound to the sodium channel.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Use-Dependent Block
Caption: Logical flow of use-dependent blockade by this compound.
Conclusion
While direct experimental evidence is lacking, the mechanism of action of this compound on voltage-gated sodium channels can be confidently inferred from the extensive research on its structural analog, tetracaine, and the well-established principles of local anesthetic pharmacology. This compound is expected to act as a state- and use-dependent blocker of sodium channels, with a higher affinity for the open and inactivated states. This mode of action effectively and selectively dampens the activity of rapidly firing neurons, which is the basis of its anesthetic effect. Further electrophysiological studies specifically on this compound are warranted to precisely define its quantitative interaction with various sodium channel isoforms and to explore any unique properties conferred by its hydroxyl group.
Hydroxytetracaine: A Technical Whitepaper on its Discovery, Synthesis, and Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytetracaine, also known as p-butylaminosalicylic acid 2-dimethylaminoethyl ester, is a local anesthetic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, synthesis, and chemical properties. While detailed experimental protocols and specific signaling pathway data are not extensively available in publicly accessible literature, this paper collates the existing knowledge to serve as a foundational resource for research and development professionals. The document summarizes key chemical and physical data, outlines its presumed mechanism of action based on its classification as a local anesthetic, and provides historical context for its development.
Introduction
Local anesthetics are a class of drugs that reversibly block the transmission of nerve impulses, leading to a temporary loss of sensation in a localized area of the body.[2][3] These agents are essential in a wide range of medical and surgical procedures.[2] this compound is identified as a local anesthetic that can suppress or relieve pain.[4] This whitepaper aims to provide an in-depth technical overview of this compound for a scientific audience.
Discovery and Synthesis
The initial preparation of this compound is documented in mid-20th century literature. Key references point to its synthesis in the 1950s, with patents attributed to Rheinpreussen AG and a scientific publication by Grimme and Schmitz in 1951.
-
Key Publication: Grimme, W., & Schmitz, H. (1951). Berichte der deutschen chemischen Gesellschaft, 84(8), 734-742.
-
Patents:
-
GB 736960 (1955)
-
GB 760003 (1956)
-
Logical Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for this compound based on general principles of organic synthesis for this class of compounds.
Chemical and Physical Properties
This compound is available as a free base and as a hydrochloride salt. The chemical and physical properties are summarized in the table below.
| Property | This compound (Base) | This compound Hydrochloride | Reference(s) |
| CAS Registry Number | 490-98-2 | 17284-75-2 | |
| Molecular Formula | C₁₅H₂₄N₂O₃ | C₁₅H₂₅ClN₂O₃ | |
| Molecular Weight | 280.36 g/mol | 316.82 g/mol | |
| IUPAC Name | 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate | 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate,hydrochloride | |
| Synonyms | Salicaine, Hydroxamethocaine | - | |
| Appearance | Solid powder | Crystals | |
| Melting Point | 48°C (prisms from ligroin) | 157°C (crystals from water) | |
| Solubility | To be determined | Approx. 4% in water at 20°C |
Mechanism of Action
The precise mechanism of action of this compound has not been elucidated in dedicated studies. However, as an amino ester local anesthetic, it is presumed to share the same mechanism of action as other drugs in this class.
Local anesthetics exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By preventing the generation and conduction of nerve impulses, local anesthetics produce a reversible blockade of sensation.
The general structure of local anesthetics includes a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic amine group. The lipophilicity of the molecule allows it to penetrate the nerve cell membrane.
Signaling Pathway of Local Anesthetics
The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the sodium channel.
Metabolism and Toxicology
Specific metabolism and toxicology studies on this compound are not widely reported. However, as an ester-type local anesthetic, it is anticipated to be metabolized by plasma pseudocholinesterase. The hydrolysis of ester-linked local anesthetics can lead to the formation of para-aminobenzoic acid (PABA), a compound known to be allergenic in some individuals. The rate of metabolism is a critical factor, as slower biotransformation can increase the risk of systemic toxicity.
Conclusion
This compound is a local anesthetic with a history dating back to the mid-20th century. While its chemical and physical properties are documented, there is a notable lack of in-depth, publicly available research on its detailed synthesis protocols, specific pharmacological profile, and mechanism of action beyond the general principles of local anesthetics. This whitepaper provides a consolidation of the existing information, highlighting the need for further research to fully characterize this compound for potential modern applications. For researchers and drug development professionals, this compound represents a molecule with a known classification but an incompletely understood profile, suggesting opportunities for further investigation.
References
In-Depth Technical Guide to the Physicochemical Properties of Hydroxytetracaine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Hydroxytetracaine, a local anesthetic agent. The information presented herein is intended to support research, development, and formulation activities by providing key data on its chemical and physical characteristics, alongside detailed experimental methodologies for their determination.
Core Physicochemical Properties
This compound, chemically known as 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate, is an ester-type local anesthetic. Its efficacy and safety profile are intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A summary of its key quantitative data is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄N₂O₃ | [1] |
| Molecular Weight | 280.36 g/mol | [1] |
| Melting Point | 157 °C (Hydrochloride salt) | N/A |
| Boiling Point | 415.1 °C at 760 mmHg (Predicted) | N/A |
| Water Solubility | Data not available | |
| pKa (Predicted) | 8.5 (Amine), 10.5 (Phenol) | N/A |
| logP (Predicted) | 3.2 | N/A |
Note: Predicted values for pKa and logP are computationally derived and should be confirmed by experimental methods.
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical analysis techniques.
Determination of Melting Point
The melting point of this compound hydrochloride can be determined using the capillary melting point method.
Methodology:
-
A small, finely powdered sample of this compound hydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The apparatus is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the substance first begins to liquefy and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Boiling Point
The boiling point of this compound can be estimated using Siwoloboff's method for small quantities.
Methodology:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.
-
The fusion tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin oil).
-
The temperature is raised until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
Heating is then discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Water Solubility
The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.
Methodology:
-
An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the aqueous solubility of the compound at that temperature.
Determination of pKa
The acid dissociation constant (pKa) of the tertiary amine and the phenolic hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.[2][3][4]
Methodology (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility of both the free base and the protonated form.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined by the shake-flask method followed by HPLC analysis.
Methodology:
-
A solution of this compound of known concentration is prepared in either n-octanol or water.
-
Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a flask containing the this compound solution.
-
The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of this compound in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Visualizations
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics like this compound exert their action by blocking the propagation of nerve impulses. This is achieved by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane.
Caption: Mechanism of action of this compound.
Experimental Workflow: Determination of logP
The following diagram illustrates the key steps in the experimental determination of the octanol-water partition coefficient (logP).
Caption: Workflow for logP determination.
Logical Relationship: Synthesis of this compound
The synthesis of this compound, an analog of procaine, generally follows a multi-step process involving esterification and amine substitution. A logical workflow for its synthesis is depicted below.
Caption: Logical synthesis pathway for this compound.
References
Hydroxytetracaine: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on the local anesthetic, Hydroxytetracaine. It covers its core chemical properties, mechanism of action, and metabolic pathways, with a focus on data presentation and experimental context.
Core Compound Specifications
This compound, a derivative of tetracaine, is classified as an ester-type local anesthetic. Its fundamental chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₂₄N₂O₃ | [1] |
| Molecular Weight | 280.36 g/mol | [2] |
| IUPAC Name | 2-(Dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate | [1] |
| CAS Number | 490-98-2 | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action: Sodium Channel Blockade
As a local anesthetic, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation. The unionized form of the anesthetic penetrates the nerve sheath and cell membrane. Inside the neuron, it equilibrates into its ionized form, which then binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing sodium influx.
Caption: Mechanism of sodium channel blockade by this compound.
Synthesis and Metabolism
Synthesis
A detailed, publicly available synthesis protocol specifically for this compound is not readily found in the scientific literature. However, a general approach can be inferred from the synthesis of its parent compound, tetracaine, which involves the esterification of 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol. The synthesis of this compound would require an additional hydroxylation step on the benzene ring, likely preceding the esterification. A potential synthetic route is outlined below.
Caption: A plausible synthetic pathway for this compound.
Metabolism
As an ester-type local anesthetic, this compound is primarily metabolized in the plasma by pseudocholinesterases through hydrolysis of the ester linkage. This rapid metabolism results in the formation of 4-butylamino-2-hydroxybenzoic acid and 2-dimethylaminoethanol. The former is a derivative of para-aminobenzoic acid (PABA), which is a known allergen in some individuals.
Caption: The primary metabolic pathway of this compound.
Experimental Protocols
Detailed experimental protocols for the in-vitro and in-vivo evaluation of this compound are not widely published. However, standard methodologies for assessing local anesthetics can be adapted.
In-Vitro Evaluation of Sodium Channel Blockade
-
Method: Patch-clamp electrophysiology on isolated neurons or cell lines expressing voltage-gated sodium channels (e.g., HEK293 cells).
-
Procedure:
-
Prepare cell cultures or isolated neurons.
-
Establish whole-cell patch-clamp configuration.
-
Record baseline sodium currents elicited by voltage steps.
-
Perfuse cells with varying concentrations of this compound.
-
Measure the reduction in sodium current amplitude to determine the IC₅₀.
-
Assess use-dependent block by applying trains of depolarizing pulses.
-
Quantitative Analysis
Specific high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of this compound are not extensively documented in public literature. Development of such methods would likely involve:
-
HPLC Method Development:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
-
Sample Preparation: Solid-phase extraction or liquid-liquid extraction from plasma or tissue homogenates.
Conclusion
This compound is an ester-type local anesthetic with a mechanism of action centered on the blockade of voltage-gated sodium channels. While its core chemical properties are known, detailed public information regarding its specific synthesis, in-depth pharmacology, and analytical methods is limited. The information provided in this guide, based on the established characteristics of its chemical class, serves as a foundational resource for researchers and professionals in drug development. Further investigation is warranted to fully elucidate the specific experimental and clinical profile of this compound.
References
The Solubility Profile of Hydroxytetracaine: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For researchers, scientists, and professionals in drug development, a comprehensive understanding of an API's solubility in various solvents is paramount for formulation design, dosage form development, and ensuring optimal drug delivery. This technical guide provides a detailed overview of the available knowledge on the solubility of hydroxytetracaine, a local anesthetic, and outlines standard experimental protocols for its determination.
Introduction to this compound and the Importance of Solubility
This compound is a local anesthetic agent, valued for its ability to suppress or relieve pain[1]. As with any drug candidate, its solubility characteristics dictate its dissolution rate in physiological fluids, which in turn influences its absorption and onset of action. Poor aqueous solubility is a significant challenge in drug development, often leading to low bioavailability and therapeutic variability[2]. Therefore, a thorough investigation of this compound's solubility in a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in synthesis and formulation—is a foundational step in its preclinical development.
Solubility Data of a Structurally Related Compound: Tetracycline Hydrochloride
Given the absence of direct quantitative data for this compound, this section presents solubility data for a structurally related compound, Tetracycline Hydrochloride (TCH). It is crucial to note that while this data provides valuable context, it is not a direct representation of this compound's solubility profile. TCH's solubility has been measured in several common organic solvents and water.
Table 1: Solubility of Tetracycline Hydrochloride in Various Solvents
| Solvent | Temperature (K) | Mole Fraction (x 10^4) | Solubility (mg/mL) |
| Water | 288.15 | 4.82 | 12.7 |
| 293.15 | 6.80 | 17.8 | |
| 313.15 | 10.3 | 26.9 | |
| Methanol | 283.15 - 318.15 | Decreases with increasing temperature | - |
| Ethanol | 288.15 | 8.89 | 7.3 |
| 293.15 | 9.57 | 7.86 | |
| 1-Propanol | 283.15 - 318.15 | Increases with increasing temperature | - |
| 1-Butanol | 283.15 - 318.15 | Increases with increasing temperature | - |
| Acetone | 288.15 | 0.142 | 0.1 |
| 293.15 | 0.144 | 0.095 | |
| Acetonitrile | 283.15 - 318.15 | Increases with increasing temperature | - |
| 2-Propanol | 288.15 | 0.724 | 0.5 |
| 293.15 | 0.819 | 0.515 | |
| DMSO | - | - | ~1.0 |
| Dimethylformamide | - | - | ~1.4 |
Data for Methanol, 1-Propanol, 1-Butanol, and Acetonitrile indicates the trend of solubility with temperature, though specific values were not provided in the source material. Data for DMSO and Dimethylformamide are approximate values.[4][5]
The data for tetracycline hydrochloride suggests that its solubility is highest in water and decreases in less polar organic solvents like acetone. The solubility in alcohols like ethanol falls between that of water and acetone. This trend is common for molecules with both polar and non-polar functional groups.
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. The following are detailed methodologies for two of the most common and reliable techniques in the pharmaceutical sciences.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. It measures the concentration of a saturated solution that is in equilibrium with the solid drug.
Methodology:
-
Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at a specific pH, or an organic solvent).
-
Addition of Solute: Add an excess amount of this compound powder to a sealed vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.
-
Equilibration: Agitate the vials at a constant temperature for a prolonged period (typically 24-72 hours) to ensure the system reaches equilibrium. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the solute.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
Potentiometric Titration Method
This method is particularly useful for ionizable compounds like this compound and can be used to determine the pH-solubility profile.
Methodology:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions.
-
Sample Preparation: Prepare a suspension of this compound in a solution with a known ionic strength.
-
Titration: Titrate the suspension with a standardized acid or base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The point at which the solid drug starts to dissolve or precipitate can be determined from the titration curve.
-
Solubility Calculation: The intrinsic solubility (the solubility of the un-ionized form) and the solubility at different pH values can be calculated from the pKa of the compound and the titration data.
Visualizing Experimental and Mechanistic Pathways
To further aid in the understanding of the processes involved in determining and the action of this compound, the following diagrams are provided.
Caption: Workflow for Shake-Flask Solubility Determination.
While a specific signaling pathway for this compound is not detailed in the literature, as a local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.
Caption: Generalized Mechanism of Action for a Local Anesthetic.
Conclusion
The solubility of this compound is a critical parameter that requires thorough experimental determination to support its development as a therapeutic agent. While direct quantitative data is currently lacking, the established protocols of the shake-flask method and potentiometric titration provide robust frameworks for generating this essential information. The solubility data of the related compound, tetracycline hydrochloride, offers preliminary insights into the potential behavior of this compound in various solvent systems. Future research should focus on systematically evaluating the solubility of this compound in pharmaceutically relevant solvents and aqueous media across a range of pH values and temperatures to build a comprehensive physicochemical profile. This will enable informed decisions in formulation development and ultimately contribute to the successful clinical application of this local anesthetic.
References
In Vitro Analysis of Hydroxytetracaine: A Technical Guide for Researchers
Disclaimer: As of late 2025, dedicated in vitro research on Hydroxytetracaine (also known as Salicaine) is not available in the public scientific literature. This guide, therefore, provides a comprehensive framework based on the well-established pharmacology of local anesthetics, a class to which this compound belongs. The experimental protocols, data tables, and signaling pathways described herein are illustrative and represent the standard methodologies that would be employed to characterize the in vitro activity of a novel local anesthetic compound.
Introduction to this compound
This compound (CAS 490-98-2), with synonyms including Salicaine, p-butylaminosalicylic acid 2-dimethylaminoethyl ester, and hydroxamethocaine, is classified as a local anesthetic.[1][2] Its chemical structure and properties suggest that its primary mechanism of action, like other local anesthetics, is the modulation of ion channel function to produce a pain-relieving effect.[1][2][3] This technical guide outlines the putative mechanism of action for this compound and provides detailed, generalized protocols for its in vitro investigation.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C15H24N2O3 |
| Molecular Weight | 280.36 g/mol |
| Synonyms | Salicaine, Rhenocain, Hydroxamethocaine |
| CAS Number | 490-98-2 |
Putative Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The hallmark of local anesthetic action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. These channels are critical for the initiation and propagation of action potentials. By inhibiting the influx of sodium ions, local anesthetics prevent membrane depolarization, thereby blocking nerve conduction and the sensation of pain.
The proposed signaling pathway for this compound's action is as follows:
Quantitative Data Summary (Hypothetical)
The following table illustrates the type of quantitative data that would be generated from in vitro studies of this compound. The values presented are hypothetical and for illustrative purposes only.
| Assay Type | Cell Line / Channel | Parameter | Value |
| Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 (Tonic Block) | 50 µM |
| Electrophysiology | HEK293 cells expressing hNav1.7 | IC50 (Use-Dependent Block at 10 Hz) | 15 µM |
| Cytotoxicity Assay | SH-SY5Y neuroblastoma cells | CC50 (24 hours) | > 200 µM |
| Cytotoxicity Assay | Primary rat cortical neurons | CC50 (24 hours) | 150 µM |
| Neurite Outgrowth Assay | PC-12 cells | IC50 | 75 µM |
Detailed Experimental Protocols
A comprehensive in vitro evaluation of this compound would involve a combination of electrophysiological and cell-based assays.
Electrophysiological Characterization of Sodium Channel Blockade
Objective: To determine the potency and kinetics of this compound's block of voltage-gated sodium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.7, which is prevalent in peripheral pain pathways) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Cells are plated onto glass coverslips 24-48 hours before the experiment.
-
Recording Solutions:
-
Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system or a manual setup.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.
-
Sodium currents are elicited by depolarizing voltage steps from a holding potential of -100 mV.
-
-
Experimental Paradigms:
-
Tonic Block: The compound is applied at various concentrations, and the reduction in the peak sodium current is measured with infrequent depolarizing pulses (e.g., every 30 seconds).
-
Use-Dependent Block: The effect of the compound is assessed during a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) to determine if the block is enhanced by repeated channel opening.
-
-
Data Analysis: Concentration-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) for both tonic and use-dependent block.
In Vitro Cytotoxicity and Neurotoxicity Assays
Objective: To evaluate the potential cytotoxic and neurotoxic effects of this compound on neuronal and non-neuronal cell lines.
Methodology: MTT and LDH Assays
-
Cell Culture:
-
Neuronal Cells: SH-SY5Y human neuroblastoma cells or primary rodent cortical neurons are commonly used.
-
Cells are maintained in appropriate culture medium and conditions.
-
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. This compound is then added at a range of concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay (Cell Viability):
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control.
-
-
LDH Assay (Cytotoxicity):
-
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
-
At the end of the treatment period, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured using a commercially available kit, which involves a coupled enzymatic reaction that results in a colored product.
-
The absorbance is read on a microplate reader, and the amount of LDH release is proportional to the number of damaged cells.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the concentration-response curves.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro screening of a compound like this compound.
Conclusion
While specific in vitro data for this compound is currently lacking, this technical guide provides a robust framework for its investigation based on the established pharmacology of local anesthetics. The primary mechanism of action is likely the blockade of voltage-gated sodium channels, and its in vitro characterization would involve a combination of electrophysiological and cell-based assays to determine its potency, kinetics, and potential toxicity. The protocols and workflows outlined here represent the standard approach for such studies and can serve as a valuable resource for researchers and drug development professionals interested in the further evaluation of this compound and other novel local anesthetic compounds.
References
- 1. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Anaesthetic Tricaine Acts Preferentially on Neural Voltage-Gated Sodium Channels and Fails to Block Directly Evoked Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of Hydroxytetracaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytetracaine, a lesser-known ester-type local anesthetic, is chemically identified as 4-Butylamino-2-hydroxybenzoic acid 2-dimethylaminoethyl ester. While its primary application has been in local anesthesia, emerging research into the broader pharmacological activities of local anesthetics suggests that this compound may possess untapped therapeutic potential, particularly in the realms of anti-inflammatory and immunomodulatory applications. This technical guide provides an in-depth exploration of these potential applications, grounded in the established mechanisms of action of related local anesthetic compounds. Due to the limited specific research on this compound, this document extrapolates from data on analogous compounds to propose future research directions and potential therapeutic avenues.
Introduction to this compound
This compound is an ester-type local anesthetic, sharing structural and functional similarities with compounds like procaine and tetracaine.[1][2] Its primary mechanism of action as a local anesthetic involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby preventing the propagation of action potentials and nociceptive signals.[3]
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 490-98-2 | [1] |
| Molecular Formula | C15H24N2O3 | [1] |
| Molecular Weight | 280.36 g/mol | |
| Synonyms | p-butylaminosalicylic acid 2-dimethylaminoethyl ester; Rhenocain; Salicain |
Potential Therapeutic Applications Beyond Local Anesthesia
While direct evidence for this compound is sparse, the well-documented anti-inflammatory and immunomodulatory effects of other local anesthetics provide a strong rationale for investigating its potential in a broader range of therapeutic areas.
Anti-Inflammatory Applications
Local anesthetics have been shown to exert anti-inflammatory effects through mechanisms independent of sodium channel blockade. These effects are mediated by the modulation of key inflammatory signaling pathways. Given its structural similarity to other anti-inflammatory local anesthetics, this compound is a candidate for development as an anti-inflammatory agent.
Potential Indications:
-
Inflammatory Bowel Disease (IBD): A product description for a related compound suggests potential efficacy in treating bowel disease and other inflammatory conditions. Although this claim requires rigorous scientific validation, it points towards a plausible therapeutic target.
-
Topical Treatment of Inflammatory Skin Conditions: Formulations of this compound could potentially be developed for conditions such as atopic dermatitis or psoriasis to provide both analgesia and anti-inflammatory effects.
-
Post-Surgical Inflammation: Systemic or localized administration of this compound could potentially mitigate the post-operative inflammatory response.
Immunomodulatory Applications
The interaction of local anesthetics with immune cells suggests a potential role for this compound in modulating immune responses.
Potential Indications:
-
Autoimmune Disorders: By suppressing the activity of pro-inflammatory immune cells, this compound could be investigated as an adjunctive therapy in certain autoimmune conditions.
-
Sepsis-induced Inflammation: The ability of some local anesthetics to dampen the systemic inflammatory response could be explored in the context of sepsis.
Signaling Pathways and Mechanisms of Action
The potential therapeutic effects of this compound are likely mediated through the modulation of intracellular signaling cascades involved in inflammation and immunity.
Canonical Sodium Channel Blockade
The primary mechanism for local anesthesia is the blockade of voltage-gated sodium channels.
Anti-Inflammatory Signaling Pathways
Local anesthetics can modulate inflammatory responses by interfering with key signaling pathways within immune and other cells.
Data Presentation
Due to the lack of specific data for this compound, the following tables present hypothetical yet plausible quantitative data based on studies of related local anesthetics. These tables are intended to guide future experimental design.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound
| Assay | Cell Type | Stimulant | IC50 (µM) |
| TNF-α Inhibition | Murine Macrophages (RAW 264.7) | LPS (1 µg/mL) | 50 - 200 |
| IL-6 Inhibition | Human Monocytes (THP-1) | LPS (1 µg/mL) | 100 - 500 |
| NF-κB Activation | HEK293 cells with NF-κB reporter | TNF-α (10 ng/mL) | 75 - 300 |
| p38 MAPK Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVEC) | IL-1β (1 ng/mL) | 100 - 400 |
Table 2: Hypothetical Pharmacokinetic Properties of a Topical this compound Formulation
| Parameter | Value |
| Bioavailability (Topical) | 5 - 15% |
| Peak Plasma Concentration (Cmax) | 50 - 200 ng/mL |
| Time to Peak Concentration (Tmax) | 1 - 2 hours |
| Half-life (t1/2) | 0.5 - 1.5 hours |
| Metabolism | Rapidly hydrolyzed by plasma esterases |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the potential therapeutic applications of this compound.
In Vitro Anti-Inflammatory Assays
Objective: To determine the dose-dependent effect of this compound on the production of pro-inflammatory cytokines by immune cells.
Workflow:
Protocol:
-
Cell Culture: Murine macrophage cell line RAW 264.7 are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM to 1 mM) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (no drug) and a negative control (no LPS) are included.
-
Incubation: The plates are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and stored at -80°C.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo Model of Dermal Inflammation
Objective: To evaluate the topical anti-inflammatory efficacy of a this compound formulation in a murine model of contact hypersensitivity.
Protocol:
-
Sensitization: On day 0, the shaved abdominal skin of BALB/c mice is sensitized by topical application of a hapten (e.g., 2,4-dinitrofluorobenzene).
-
Challenge: On day 5, the right ear of each mouse is challenged with the same hapten, while the left ear receives the vehicle as a control.
-
Topical Treatment: A topical formulation of this compound (e.g., 1% cream) is applied to the challenged ear at 1 hour and 6 hours post-challenge. A placebo group receives the vehicle cream.
-
Measurement of Inflammation: Ear swelling is measured using a digital caliper at 24 hours post-challenge.
-
Histological Analysis: Ear tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess immune cell infiltration and edema.
-
Cytokine Analysis: Ear tissue homogenates are prepared to measure the levels of inflammatory cytokines by ELISA.
Conclusion and Future Directions
While the current body of literature on this compound is limited, the established anti-inflammatory and immunomodulatory properties of the broader class of local anesthetics provide a compelling rationale for further investigation. The proposed experimental frameworks in this guide offer a roadmap for elucidating the potential of this compound as a novel therapeutic agent for a range of inflammatory conditions. Future research should focus on:
-
Systematic in vitro screening to quantify the anti-inflammatory and immunomodulatory effects of this compound.
-
Preclinical in vivo studies in relevant animal models of inflammatory diseases.
-
Formulation development to optimize delivery for specific therapeutic applications.
-
Toxicology and safety studies to establish a favorable therapeutic window.
The exploration of this compound's therapeutic potential beyond its role as a local anesthetic represents a promising frontier in drug discovery and development, with the potential to yield new treatments for unmet medical needs.
References
- 1. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti‐inflammatory properties of local anesthetics and their present and potential clinical implications | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
Hydroxytetracaine's Effect on Neuronal Excitability: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the effects of hydroxytetracaine on neuronal excitability. This guide infers its pharmacological properties based on the well-documented mechanisms of its parent compound, tetracaine, and the broader class of local anesthetics. All quantitative data and specific mechanisms described herein pertain to tetracaine or general local anesthetics and should be considered as a predictive framework for this compound, pending direct experimental validation.
Core Principles of Local Anesthetic Action on Neuronal Excitability
This compound is classified as a local anesthetic, a class of drugs that reversibly block nerve impulse conduction, leading to a temporary loss of sensation in a localized area of the body.[1] The fundamental mechanism underlying this effect is the inhibition of voltage-gated sodium channels (VGSCs) within the membranes of neurons.[2]
Action potentials, the electrical signals that propagate along nerve fibers, are initiated by a rapid influx of sodium ions (Na+) through VGSCs.[3] Local anesthetics physically obstruct these channels, preventing Na+ influx and thereby halting the generation and propagation of action potentials.[2][4]
The prevailing model for this interaction involves the following steps:
-
Membrane Permeation: Local anesthetics are weak bases that exist in both un-ionized and ionized forms. The lipid-soluble, un-ionized form readily crosses the neuronal cell membrane to enter the cytoplasm.
-
Intracellular Ionization: Once inside the slightly more acidic cytoplasm, an equilibrium shift favors the formation of the ionized, cationic form of the molecule.
-
Channel Binding and Blockade: The ionized form of the local anesthetic binds to a specific receptor site located on the intracellular side of the VGSC, accessible when the channel is in its open state. This binding stabilizes the channel in an inactivated state, preventing it from returning to the resting state and subsequently reopening.
This mechanism is described as "use-dependent" or "phasic" block, as the anesthetic has a higher affinity for channels that are frequently opening, a characteristic of active, signal-transmitting neurons. While VGSCs are the primary target, at higher concentrations, local anesthetics may also interact with other ion channels, such as potassium and calcium channels, which can contribute to their overall effect and potential side effects.
Quantitative Data (Derived from Tetracaine and Related Compounds)
The following data for tetracaine can be used as a proxy to estimate the potential effects of this compound.
Table 1: Effect of Tetracaine on Voltage-Gated Sodium Channels (VGSCs)
| Parameter | Value | Cell Type / Preparation | Notes |
| Tonic Block IC₅₀ | ~10-100 µM | Various neuronal preparations | Represents the concentration required to block 50% of channels in the resting state. |
| Use-Dependent Block | Significant | Rapidly firing neurons | Blockade increases with the frequency of neuronal firing. |
Table 2: Effects of Tetracaine on Other Ion Channels
| Ion Channel | Observed Effect | Concentration | Cell Type / Preparation | Reference |
| Delayed Rectifier K⁺ Channels | Inhibition of K⁺ conductance | 2 mM | Frog skeletal muscle | |
| TRPV1 Channels | Potentiation of capsaicin-induced current | 1 mM | Rat dorsal root ganglion neurons |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
To empirically determine the effects of this compound on neuronal excitability, the whole-cell patch-clamp technique is the gold standard. This method allows for the direct measurement of ion flow through channels in a single neuron's membrane.
Objective
To characterize the dose-dependent effects of this compound on the activity of voltage-gated sodium and potassium channels in cultured neurons.
Materials
-
Neuronal Preparation: Primary culture of dorsal root ganglion (DRG) neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution for Na⁺ Currents (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (Cesium is used as a K⁺ channel blocker).
-
Intracellular (Pipette) Solution for K⁺ Currents (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with KOH.
-
Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.
-
Apparatus: An inverted microscope, micromanipulators, a patch-clamp amplifier, a data acquisition interface, and software for data analysis. Borosilicate glass capillaries for fabricating micropipettes.
Procedure
-
Micropipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Sealing: Position the micropipette over a single, healthy neuron. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell's interior.
-
Voltage-Clamp Recordings:
-
Sodium Currents: Clamp the neuron's membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -70 mV to +50 mV) to elicit inward Na⁺ currents. Record baseline currents.
-
Potassium Currents: Clamp the membrane potential at -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV) to evoke outward K⁺ currents. Record baseline currents.
-
-
Drug Application: Perfuse the recording chamber with extracellular solution containing a known concentration of this compound.
-
Post-Drug Recording: Repeat the voltage-step protocols to record Na⁺ and K⁺ currents in the presence of the compound. Repeat with increasing concentrations to establish a dose-response relationship.
-
Data Analysis: Measure the peak amplitude of the inward and outward currents at each voltage step. Construct current-voltage (I-V) plots. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves. Analyze any changes in channel kinetics, such as the rates of activation and inactivation.
Visualizations of Core Concepts
Signaling Pathway of Local Anesthetic Action
Caption: Inferred signaling pathway of this compound action.
Experimental Workflow for Patch-Clamp Analysis
References
Methodological & Application
Application Notes and Protocols for Hydroxytetracaine in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytetracaine, a derivative of the well-characterized local anesthetic tetracaine, is a valuable pharmacological tool for investigating the function and modulation of ion channels. As with other local anesthetics, its primary mechanism of action is the blockade of voltage-gated ion channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1] Patch clamp electrophysiology is the gold-standard technique for directly studying the interaction of compounds like this compound with ion channels, offering high-resolution insights into their function and pharmacology.[2][3]
These application notes provide a comprehensive guide for utilizing this compound in patch clamp studies. Due to the limited specific data on this compound, the following protocols and data are largely based on studies of its parent compound, tetracaine, and serve as a robust starting point for experimental design.
Mechanism of Action
This compound is presumed to share a similar mechanism of action with tetracaine, primarily targeting voltage-gated sodium channels (VGSCs).[1][4] Local anesthetics physically obstruct the channel pore, preventing the influx of sodium ions that underlies the depolarization phase of the action potential. This blockade is often state-dependent, with a higher affinity for open or inactivated channel states over the resting state. This property leads to a use-dependent or frequency-dependent block, where the inhibition is more pronounced in rapidly firing cells.
While VGSCs are the primary target, it is crucial to consider potential off-target effects on other ion channels, such as potassium (K+) and calcium (Ca2+) channels, especially at higher concentrations.
Quantitative Data: Effects of Tetracaine on Ion Channels
The following tables summarize quantitative data for tetracaine from patch clamp studies. These values can serve as a preliminary guide for designing experiments with this compound, though empirical determination for the derivative is essential.
Table 1: Tetracaine Effects on Voltage-Gated Sodium Channels (Nav)
| Parameter | Value | Cell Type | Holding Potential | Reference |
| KD | 0.77 µM | Guinea-pig ventricular myocytes | -80 mV | |
| KD | 6.2 µM | Guinea-pig ventricular myocytes | -95 mV |
Table 2: Tetracaine Effects on Voltage-Gated Calcium Channels (Cav)
| Parameter | Value | Cell Type | Notes | Reference |
| Apparent KD | 80 µM | Guinea-pig ventricular myocytes | Inhibition of the slowly inactivating component | |
| Concentration for VSRM inhibition | 100-300 µM | Guinea-pig ventricular myocytes | VSRM: Voltage-sensitive release mechanism |
Table 3: Tetracaine Effects on Voltage-Gated Potassium Channels (Kv)
| Parameter | Value | Cell Type | Channel Type | Reference |
| Concentration for ~50% reduction | 20 µM | Guinea-pig ventricular myocytes | Inwardly rectifying K+ current | |
| Concentration for significant reduction | 2 mM | Frog skeletal muscle | Delayed K+ channels |
Experimental Protocols
The following are detailed protocols for whole-cell patch clamp experiments designed to investigate the effects of this compound on voltage-gated sodium, potassium, and calcium channels.
Protocol 1: Characterization of this compound Block of Voltage-Gated Sodium Channels (Nav)
Objective: To determine the potency and kinetics of this compound-induced block of Nav channels.
Cell Preparation:
-
Use a cell line with robust expression of the target Nav channel subtype (e.g., HEK293 cells stably expressing Nav1.5) or primary cultured neurons.
-
Plate cells on glass coverslips suitable for patch clamp recording and allow for adherence.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO). Dilute to final desired concentrations in the external solution on the day of the experiment.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.
-
To assess use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at frequencies of 1 Hz, 5 Hz, and 10 Hz).
-
Perfuse the cell with increasing concentrations of this compound and repeat the voltage protocols.
Data Analysis:
-
Measure the peak inward current at each voltage step in the absence and presence of this compound.
-
Construct a dose-response curve by plotting the fractional block of the peak current against the this compound concentration and fit with the Hill equation to determine the IC50.
-
For use-dependency, plot the normalized peak current against the pulse number for each frequency.
Protocol 2: Evaluation of this compound Effects on Voltage-Gated Potassium Channels (Kv)
Objective: To assess the off-target effects of this compound on Kv channels.
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg. Adjust pH to 7.3 with KOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Channel Blockers: Add Tetrodotoxin (TTX, 0.5 µM) and CdCl2 (0.2 mM) to the external solution to block Na+ and Ca2+ channels, respectively.
Voltage-Clamp Protocol:
-
Establish a whole-cell configuration.
-
Hold the cell at -80 mV.
-
Apply a series of depolarizing steps from -60 mV to +60 mV in 10 mV increments for 500 ms to record outward potassium currents.
-
Apply this compound and repeat the voltage steps.
Data Analysis:
-
Measure the steady-state outward current at the end of each depolarizing step.
-
Compare the current-voltage (I-V) relationship before and after drug application.
Protocol 3: Investigating this compound Modulation of Voltage-Gated Calcium Channels (Cav)
Objective: To determine if this compound modulates Cav channel activity.
Solutions:
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. (Barium is often used as the charge carrier to increase the signal and reduce calcium-dependent inactivation).
-
Channel Blockers: Add TTX (0.5 µM) to the external solution to block Na+ channels.
Voltage-Clamp Protocol:
-
Establish a whole-cell configuration.
-
Hold the cell at -90 mV.
-
Apply a depolarizing step to the potential of peak current (e.g., +10 mV) for 200 ms.
-
Perfuse with this compound and repeat the protocol.
Data Analysis:
-
Measure the peak inward barium/calcium current.
-
Determine the percentage of block at different this compound concentrations.
Visualizations
Signaling Pathway of Local Anesthetic Action
References
Application of Hydroxytetracaine in Neuroscience Research: Application Notes and Protocols
Disclaimer: Information specifically regarding the application of Hydroxytetracaine (also known as Salicaine or Hydroxamethocaine) in neuroscience research is limited in the current scientific literature.[1][2][3][4][5] this compound is recognized as a local anesthetic agent, implying a mechanism of action that involves the modulation of ion channels. Given the scarcity of detailed data on this compound, this document will focus on the well-researched properties and applications of its parent compound, Tetracaine , as a representative local anesthetic in neuroscience. The information provided for Tetracaine is expected to serve as a strong foundational guide for researchers interested in investigating this compound.
Introduction to Tetracaine in Neuroscience
Tetracaine is a potent local anesthetic of the ester type that primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the initiation and propagation of action potentials in neurons. Its high lipid solubility contributes to its potency and relatively rapid onset of action. Beyond its primary action on sodium channels, tetracaine also modulates other ion channels, including potassium and calcium channels, and can influence intracellular calcium signaling pathways. These properties make it a valuable tool in neuroscience research for studying neuronal excitability, ion channel function, and synaptic transmission.
Mechanism of Action
The primary mechanism of action for local anesthetics like tetracaine is the blockade of voltage-gated sodium channels from within the neuron. This interaction stabilizes the channels in their inactivated state, preventing the influx of sodium ions necessary for depolarization and action potential generation.
Additionally, tetracaine has been shown to:
-
Inhibit Potassium Channels: Tetracaine can block delayed rectifier potassium channels, which are crucial for the repolarization of the neuronal membrane. This blockade can lead to a broadening of the action potential.
-
Modulate Calcium Signaling: Tetracaine can affect intracellular calcium concentration ([Ca2+]i) through various mechanisms. It can inhibit voltage-gated calcium channels and also influence the release of calcium from intracellular stores. This modulation of calcium signaling can impact a wide range of neuronal processes, including neurotransmitter release and gene expression.
-
Affect other Receptors and Channels: At higher concentrations, local anesthetics can interact with a variety of other receptors and channels, including G-protein coupled receptors and acid-sensing ion channels (ASICs).
Quantitative Data: Tetracaine's Effect on Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of Tetracaine on various voltage-gated sodium channels. This data is crucial for designing experiments and understanding the dose-dependent effects of the compound.
| Channel Isoform | Condition | IC50 (µM) | Reference |
| Nav1.1 | 10th depolarization (10 Hz) | 8.6 ± 2.8 | |
| Nav1.2 | 10th depolarization (10 Hz) | 9.7 ± 2.9 | |
| Nav1.3 | 10th depolarization (10 Hz) | 9.9 ± 0.3 | |
| ASIC3 | Peak Current | 9960 ± 1880 |
Note: The IC50 values for tetracaine can vary depending on the specific ion channel subtype, its conformational state (resting, open, or inactivated), and the experimental conditions (e.g., stimulation frequency). The use-dependent nature of the block, where the inhibitory effect increases with more frequent neuronal firing, is a key characteristic of many local anesthetics.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for studying the effects of Tetracaine on neuronal ion channels using the whole-cell patch-clamp technique.
Objective: To measure the effect of Tetracaine on voltage-gated sodium and potassium currents in cultured neurons.
Materials:
-
Cultured neurons on coverslips
-
External solution (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.
-
Internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. pH adjusted to 7.2 with KOH.
-
Tetracaine stock solution (e.g., 100 mM in DMSO or water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
Procedure:
-
Prepare fresh external and internal solutions and filter them.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution at a rate of 1.5-2 mL/min.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at a holding potential of -70 mV.
-
To record sodium currents: Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
To record potassium currents: Use a voltage protocol that inactivates sodium channels (e.g., a prepulse to -40 mV) before the depolarizing steps.
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of Tetracaine.
-
Record the currents in the presence of Tetracaine.
-
To study use-dependency, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz, 10 Hz, 20 Hz) both in the absence and presence of Tetracaine.
-
Wash out the drug by perfusing with the control external solution.
-
Analyze the data to determine the percentage of current inhibition, changes in channel kinetics, and use-dependent block.
Calcium Imaging
This protocol outlines a general procedure for investigating the effects of Tetracaine on intracellular calcium dynamics in neurons.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to Tetracaine application.
Materials:
-
Cultured neurons on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Tetracaine stock solution
-
Fluorescence microscope with a suitable camera and light source
-
Image analysis software
Procedure:
-
Load the cultured neurons with the chosen calcium indicator according to the manufacturer's instructions. For chemical dyes like Fluo-4 AM, this typically involves incubation for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Place the dish on the microscope stage and allow the cells to equilibrate.
-
Acquire a baseline fluorescence recording.
-
Apply a stimulus to elicit a calcium response (e.g., high potassium solution to induce depolarization or an agonist for a specific receptor).
-
After recording the control response, perfuse the cells with a solution containing Tetracaine at the desired concentration.
-
Apply the same stimulus in the presence of Tetracaine and record the fluorescence changes.
-
To investigate if Tetracaine itself induces a change in [Ca2+]i, apply Tetracaine without any other stimulus and monitor the fluorescence.
-
Analyze the fluorescence intensity changes over time to quantify the amplitude, duration, and frequency of calcium transients.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by Tetracaine and a typical experimental workflow for its investigation.
Caption: Mechanism of action of Tetracaine on neuronal excitability.
Caption: Workflow for electrophysiological analysis of Tetracaine.
Conclusion
While specific research on this compound in neuroscience is currently lacking, the extensive knowledge of its parent compound, Tetracaine, provides a robust framework for investigation. Researchers and drug development professionals can leverage the established protocols and understanding of Tetracaine's effects on neuronal ion channels and signaling pathways to design and execute studies on this compound. Future research should aim to characterize the specific pharmacological profile of this compound to determine any unique properties that may offer advantages in neuroscience research and clinical applications.
References
Application Notes and Protocols for In Vivo Administration of Local Anesthetics in Rodent Models: A General Framework with Reference to Hydroxytetracaine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published in vivo studies specifically detailing the use of Hydroxytetracaine in rodent models are limited. The following application notes and protocols are based on established methodologies for evaluating local anesthetics in preclinical settings and provide a comprehensive framework for the investigation of novel local anesthetics like this compound.
Introduction
This compound is a local anesthetic agent. Local anesthetics function by reversibly blocking nerve impulse transmission, leading to a temporary loss of sensation in the area of application. Their primary mechanism of action involves the blockade of voltage-gated sodium channels within the nerve membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve and the propagation of an action potential. These application notes provide a generalized framework for conducting in vivo studies with local anesthetics in rodent models, covering experimental protocols for efficacy and pharmacokinetics, and data presentation.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Local anesthetics exert their effects by inhibiting the propagation of action potentials in nerve fibers.[1][2][3][4] The unionized form of the anesthetic agent crosses the nerve cell membrane. Once inside the cell, an equilibrium is established, with the formation of the protonated (ionized) form. It is this ionized form that binds to a specific receptor site within the voltage-gated sodium channel, effectively blocking it.[2] By blocking sodium influx, the nerve cell cannot reach the threshold potential required to generate an action potential, resulting in a failure of signal conduction and a localized anesthetic effect.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Experimental Protocols
Efficacy Study: Infiltration Anesthesia in a Mouse Model
This protocol is designed to evaluate the efficacy of a local anesthetic administered via subcutaneous infiltration by measuring the response to a noxious stimulus.
Materials:
-
This compound solution at desired concentrations (e.g., 0.25%, 0.5%, 1%)
-
Vehicle control (e.g., sterile saline)
-
Positive control (e.g., Lidocaine 1% or Bupivacaine 0.25%)
-
Tuberculin syringes with 30-gauge needles
-
Electrical stimulator with needle electrodes
-
Animal clippers
Procedure:
-
Animal Preparation: Acclimate adult male or female mice (e.g., C57BL/6) to handling for at least 3 days prior to the experiment. On the day of the experiment, carefully clip the hair on the abdomen.
-
Baseline Threshold Determination: Prior to drug administration, determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Mice with a baseline threshold within a defined range (e.g., ≤ 8 mA) are included in the study.
-
Drug Administration: Randomly assign mice to treatment groups. Administer a fixed volume (e.g., 0.1 mL) of the test article (this compound), vehicle, or positive control by subcutaneous injection into the clipped abdominal area.
-
Assessment of Anesthesia:
-
Onset: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of vocalization is recorded as the onset of anesthesia.
-
Duration: Continue to assess for vocalization at regular intervals (e.g., every 5-10 minutes). The time from the onset of anesthesia until the return of the vocalization response is recorded as the duration of anesthesia.
-
-
Data Recording: Record all measurements for each animal and treatment group.
Caption: Experimental workflow for the mouse infiltration anesthesia efficacy model.
Pharmacokinetic Study in a Rat Model
This protocol outlines a procedure for determining the pharmacokinetic profile of this compound in rats following a single administration.
Materials:
-
This compound solution for injection
-
Adult male or female Sprague-Dawley rats
-
Cannulas for blood collection (e.g., jugular vein cannulation)
-
Syringes and needles for administration (route-dependent)
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimate cannulated rats to the housing conditions. Ensure animals have free access to food and water.
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., intravenous bolus, subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between different treatment groups and dose levels.
Table 1: Efficacy of this compound in Mouse Infiltration Anesthesia Model (Example Data)
| Treatment Group | Dose (%) | N | Onset of Anesthesia (min) (Mean ± SEM) | Duration of Anesthesia (min) (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | No Effect | No Effect |
| This compound | 0.25 | 10 | 3.5 ± 0.4 | 25.2 ± 3.1 |
| This compound | 0.5 | 10 | 2.1 ± 0.3 | 48.7 ± 4.5 |
| This compound | 1.0 | 10 | 1.5 ± 0.2 | 75.3 ± 6.8 |
| Lidocaine | 1.0 | 10 | 2.8 ± 0.5 | 35.1 ± 3.9 |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration (Example Data)
| Parameter | Units | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Cmax) | h | 0.08 (IV bolus) |
| AUC (Area Under the Curve) | ng*h/mL | 3200 ± 450 |
| t1/2 (Half-life) | h | 2.5 ± 0.5 |
| CL (Clearance) | L/h/kg | 0.8 ± 0.1 |
| Vd (Volume of Distribution) | L/kg | 2.0 ± 0.3 |
Conclusion
These application notes and protocols provide a foundational guide for the in vivo evaluation of this compound or other novel local anesthetics in rodent models. Adherence to established methodologies and careful experimental design are crucial for obtaining reliable and reproducible data to characterize the efficacy and pharmacokinetic profile of new chemical entities. Researchers should adapt these protocols based on the specific properties of the test compound and the scientific questions being addressed, always ensuring compliance with institutional animal care and use guidelines.
References
Application Notes and Protocols for the Quantification of Hydroxytetracaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytetracaine, a metabolite of the local anesthetic tetracaine, is a compound of interest in pharmacological and toxicological studies. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding the metabolism, pharmacokinetics, and potential biological effects of its parent compound. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical principles for tetracaine and its metabolites, offering robust frameworks for researchers.
Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis. This method is adapted from a validated HPLC-UV method for the parent compound, tetracaine.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for detecting low concentrations of this compound in complex biological matrices. The proposed method is based on the chromatographic principles established for tetracaine and its degradation products.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and accessible approach for the quantification of this compound in various sample matrices. The protocol is adapted from a validated method for tetracaine analysis.[1][2]
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for extracting this compound from a biological matrix such as plasma or urine.
-
Step 1: Alkalinization: To 1 mL of the biological sample (e.g., plasma), add 100 µL of 1 M sodium hydroxide to adjust the pH to approximately 10. This ensures that this compound is in its non-ionized form, facilitating extraction into an organic solvent.
-
Step 2: Extraction: Add 5 mL of an organic solvent mixture (e.g., n-hexane:ethyl acetate, 9:1 v/v).
-
Step 3: Vortexing: Vortex the mixture for 2 minutes to ensure thorough mixing and efficient extraction.
-
Step 4: Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Step 5: Collection: Carefully transfer the upper organic layer to a clean tube.
-
Step 6: Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Step 7: Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Step 8: Analysis: Inject a suitable aliquot (e.g., 20 µL) into the HPLC system.
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a Luna PFP(2), 3 µm, 150 × 4.6 mm, is recommended for good separation.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of KH2PO4 buffer (pH 2.5) and methanol (35:65, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: Detection should be optimized for this compound. Based on the parent compound, a wavelength around 310 nm is a suitable starting point.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical for this compound based on Tetracaine data)
| Parameter | Result |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | 0.05 µg/mL (estimated) |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 15% |
| Recovery (%) | > 90% |
Note: These values are illustrative and must be determined experimentally during method validation for this compound.
Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification of this compound, particularly at low concentrations in complex biological matrices, LC-MS/MS is the method of choice. The following protocol is a proposed method based on the analysis of tetracaine and its degradation products by UHPLC-Q-TOF-MS.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup of the sample compared to LLE, which is beneficial for sensitive MS analysis.
-
Step 1: Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Step 2: Sample Loading: Load 1 mL of the pre-treated biological sample (e.g., plasma diluted 1:1 with 0.1% formic acid in water) onto the SPE cartridge.
-
Step 3: Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Step 4: Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Step 5: Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 6: Reconstitution: Reconstitute the residue in 200 µL of the initial mobile phase.
-
Step 7: Analysis: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: An Agilent InfinityLab Poroshell 120 EC-C18 column (4.6 × 100 mm, 2.7 µm) or equivalent.
-
Mobile Phase A: 10 mM ammonium acetate buffer with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Hypothetical MRM Transition for this compound:
-
Precursor Ion (Q1): [M+H]+ of this compound
-
Product Ion (Q3): A characteristic fragment ion
-
-
Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical for this compound)
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | 0.1 ng/mL (estimated) |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
| Matrix Effect (%) | To be determined |
| Recovery (%) | > 85% |
Note: These values are illustrative and must be determined experimentally during method validation for this compound.
Experimental Workflow
Conclusion
The analytical methods detailed in these application notes provide comprehensive protocols for the quantification of this compound. The HPLC-UV method offers a robust and accessible option for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for trace-level detection in complex biological matrices. Researchers should perform a full method validation according to the principles outlined by regulatory bodies to ensure the accuracy and reliability of their results.
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Hydroxytetracaine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hydroxytetracaine, chemically known as 2-(dimethylamino)ethyl 4-(butylamino)-2-hydroxybenzoate, is a derivative of the local anesthetic tetracaine. The presence of the hydroxyl group increases its polarity, which is a key consideration for chromatographic separation. This document outlines the expected chromatographic behavior, a detailed experimental protocol, and data presentation to guide researchers in establishing a reliable analytical method.
Data Presentation
As no specific quantitative data for this compound is available, the following tables summarize the performance characteristics of a validated HPLC method for tetracaine. These values provide a benchmark for the expected performance of a well-developed method for this compound.
Table 1: Chromatographic Parameters for Tetracaine Analysis
| Parameter | Value |
| Retention Time (Procaine - IS) | 2.6 min |
| Retention Time (Tetracaine) | 3.8 min |
| Limit of Quantification (LOQ) | 0.03 µg/mL[1][2] |
| Limit of Detection (LOD) | 3 ng/mL[1] |
| Linearity (r²) | > 0.99[1][2] |
Table 2: Method Validation Data for Tetracaine Analysis
| Parameter | Value |
| Within-assay Imprecision (CV%) | < 6% |
| Between-assay Imprecision (CV%) | < 6% |
| Inaccuracy (%) | < 10% |
| Absolute Mean Recovery (%) | > 92% |
Experimental Protocols
This section details a comprehensive protocol for the HPLC analysis of this compound, adapted from a validated method for tetracaine.
Materials and Reagents
-
This compound reference standard
-
Procaine hydrochloride (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: Luna PFP(2), 3 µm, 150 mm × 4.6 mm, or a similar pentafluorophenyl stationary phase is recommended. A standard C18 column may also be suitable, but a PFP column can offer alternative selectivity for aromatic and polar compounds.
-
Mobile Phase: A mixture of KH₂PO₄ buffer (pH 2.5) and methanol (35:65, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 312 nm.
Preparation of Solutions
-
KH₂PO₄ Buffer (pH 2.5): Dissolve an appropriate amount of KH₂PO₄ in HPLC grade water to make a 25 mM solution. Adjust the pH to 2.5 with phosphoric acid.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve the this compound reference standard in 50% v/v aqueous methanol to prepare a stock solution of 1 mg/mL.
-
Internal Standard (IS) Stock Solution (Procaine): Accurately weigh and dissolve procaine hydrochloride in 50% v/v aqueous methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with 50% v/v aqueous methanol to achieve concentrations ranging from 0.01 µg/mL to 100 µg/mL. Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation
The sample preparation procedure will depend on the matrix (e.g., plasma, tissue, formulation). A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol is recommended for biological matrices to remove interferences. For formulations, a simple dilution may be sufficient.
Example: Dilution for a Pharmaceutical Formulation
-
Accurately weigh a portion of the formulation containing a known amount of this compound.
-
Dissolve the sample in 100% methanol.
-
Dilute the solution with water to a final methanol concentration of 50%.
-
The final concentration should fall within the range of the calibration curve.
-
Add the internal standard.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (50% methanol) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% methanol) to remove any strongly retained compounds.
Data Analysis
-
Identify and integrate the peaks corresponding to the internal standard and this compound.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationships influencing this compound retention in RP-HPLC.
References
Application Notes and Protocols for Hydroxytetracaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper storage, handling, and stability assessment of Hydroxytetracaine. The protocols are designed to ensure the integrity of the compound for research and development purposes and to maintain a safe laboratory environment.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and potency. The following conditions are recommended based on available data for the compound and its analogs.
Table 1: Recommended Storage Conditions and Stability of this compound
| Condition | Temperature | Duration | Container | Additional Notes |
| Solid Form (Powder) | ||||
| Short-Term | 0 - 4 °C | Days to Weeks | Tightly sealed, opaque container | Store in a dry and dark environment.[1] |
| Long-Term | -20 °C | Months to Years | Tightly sealed, opaque container | Store in a dry and dark environment.[1] |
| Stock Solutions | ||||
| Short-Term | 0 - 4 °C | Days to Weeks | Tightly sealed, opaque glass vial | Protect from light. |
| Long-Term | -20 °C | Months to Years | Tightly sealed, opaque glass vial | Protect from light. |
Shelf Life: When stored correctly in its solid form, this compound has a shelf life of over two years.[1] The stability of stock solutions is dependent on the solvent used and the concentration. It is recommended to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions.
Safe Handling Protocols
This compound, as a potent pharmaceutical compound, requires careful handling to minimize exposure and prevent contamination. Adherence to the following protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound powder or solutions.
-
Gloves: Two pairs of powder-free nitrile gloves should be worn. The outer pair should be changed immediately upon contamination.
-
Eye Protection: Tightly fitting safety goggles or a full-face shield are required to protect against splashes and airborne particles.
-
Lab Coat/Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is mandatory.
-
Respiratory Protection: For handling the powder form or when there is a risk of aerosol generation, a fit-tested N95 or higher-rated respirator is required.
Engineering Controls
-
Ventilation: All handling of this compound powder should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Containment: For larger quantities or repetitive tasks, the use of a glove box or an isolator is recommended to provide a higher level of containment.
Spill and Waste Management
-
Spill Kit: A spill kit containing appropriate absorbent materials, cleaning agents (e.g., a suitable detergent solution), and designated waste bags should be readily available.
-
Spill Procedure:
-
Evacuate and secure the area.
-
Don appropriate PPE.
-
Cover the spill with absorbent material, working from the outside in.
-
Gently collect the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Waste Disposal: All waste contaminated with this compound, including used PPE and disposable labware, must be disposed of in clearly labeled hazardous waste containers in accordance with institutional and local regulations.
Experimental Protocols
The following section outlines a detailed methodology for a forced degradation study of this compound. This type of study is essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods. The protocol is based on general principles outlined in ICH guidelines and published studies on analogous compounds like tetracaine.
Forced Degradation Study Protocol
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) and to identify potential degradation products.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 N NaOH.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1 N HCl.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a clean, dry vial.
-
Heat the sample in an oven at 80°C for 48 hours.
-
After heating, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed powder in methanol at a concentration of 1 mg/mL.
-
Dilute the solution with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Photolytic Degradation (Solution):
-
Expose 1 mL of the stock solution in a transparent vial to a light source in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample of the same solution wrapped in aluminum foil in the same chamber to serve as a dark control.
-
After exposure, dilute both the exposed and dark control samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all prepared samples by a stability-indicating HPLC method. An example method, based on the analysis of tetracaine, is provided below.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Table 2: Hypothetical Data from Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15% | 2 | 3.5, 5.2 |
| Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h) | 25% | 3 | 2.8, 4.1, 6.0 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 30% | 4 | 3.1, 4.8, 7.2, 8.5 |
| Thermal Degradation (Solid, 80°C, 48h) | 5% | 1 | 4.5 |
| Photolytic Degradation (Solution) | 10% | 2 | 3.9, 6.8 |
| Control (Unstressed) | <1% | 0 | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
Workflow for Safe Handling of this compound
References
Application Notes and Protocols for the Formulation of Hydroxytetracaine for Topical Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of hydroxytetracaine for topical delivery. The information is intended to guide researchers and formulation scientists in the development of stable, effective, and well-characterized topical products containing this compound as a local anesthetic.
Introduction
This compound, a derivative of tetracaine, is a local anesthetic agent.[1][2] Its therapeutic potential for topical application lies in its ability to block nerve signals in the skin and mucous membranes, thereby providing localized pain relief. The development of a topical formulation for this compound requires careful consideration of its physicochemical properties, the selection of appropriate excipients to ensure stability and skin penetration, and rigorous analytical and in vitro characterization to predict its in vivo performance.
Topical formulations offer the advantage of localized drug delivery, minimizing systemic exposure and potential side effects. Common dosage forms for topical anesthetics include gels, creams, ointments, and patches.[1] The choice of dosage form depends on the desired drug release profile, the area of application, and patient preference.
Preformulation Studies
Before developing a topical formulation, a thorough understanding of the physicochemical properties of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O₃ | [3] |
| Molecular Weight | 280.36 g/mol | [3] |
| Appearance | Solid | |
| Solubility | Data not available. Solubility testing in various pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, mineral oil) is recommended. | |
| pKa | Data not available. Determination of pKa is crucial as it influences the ionization state of the drug, which in turn affects its solubility and skin permeability. | |
| LogP | Data not available. The octanol-water partition coefficient is a key indicator of the drug's lipophilicity and its ability to penetrate the stratum corneum. |
Formulation Development
The selection of excipients is critical to the performance and stability of a topical this compound formulation. Excipients can influence drug solubility, viscosity, skin hydration, and drug permeation.
Common Excipients for Topical Formulations
Table 2: Excipients for Topical this compound Formulations
| Excipient Class | Example | Function | Typical Concentration Range (%) |
| Gelling Agents | Carbopol® 940, Hydroxypropyl methylcellulose (HPMC), Hydroxypropyl cellulose | To increase the viscosity and provide a desirable consistency for gels. | 0.5 - 5.0 |
| Solvents/Co-solvents | Propylene glycol, Ethanol, Polyethylene glycol (PEG) 400 | To dissolve this compound and enhance its solubility in the formulation. | 5 - 20 |
| Emollients | Mineral oil, Petrolatum, Cetyl alcohol, Stearyl alcohol | To soften and soothe the skin, and to form an occlusive barrier that can enhance drug penetration. | 5 - 50 (in creams/ointments) |
| Emulsifiers | Polysorbate 80, Sorbitan monostearate, Cetearyl alcohol | To stabilize oil-in-water or water-in-oil emulsions in creams and lotions. | 1 - 10 |
| Penetration Enhancers | Propylene glycol, Oleic acid, Dimethyl sulfoxide (DMSO) | To reversibly decrease the barrier function of the stratum corneum and enhance drug permeation. | 1 - 10 |
| Preservatives | Methylparaben, Propylparaben, Phenoxyethanol | To prevent microbial growth in aqueous-based formulations. | 0.01 - 0.5 |
| pH Adjusters | Triethanolamine, Sodium hydroxide, Citric acid | To adjust the pH of the formulation to ensure drug stability and compatibility with the skin. | As needed |
Example Formulations
Table 3: Example Hydrogel Formulation for this compound (Hypothetical)
| Ingredient | Function | Concentration (% w/w) |
| This compound HCl | Active Pharmaceutical Ingredient | 2.0 - 4.0 |
| Carbopol® 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Solvent / Penetration Enhancer | 10.0 |
| Triethanolamine | pH Adjuster | q.s. to pH 6.5-7.5 |
| Methylparaben | Preservative | 0.18 |
| Propylparaben | Preservative | 0.02 |
| Purified Water | Vehicle | q.s. to 100 |
Table 4: Example Cream Formulation for this compound (Hypothetical)
| Ingredient | Phase | Function | Concentration (% w/w) |
| This compound | Oil | Active Pharmaceutical Ingredient | 2.0 - 4.0 |
| Cetyl Alcohol | Oil | Emollient / Thickener | 5.0 |
| Stearic Acid | Oil | Emulsifier / Thickener | 3.0 |
| Mineral Oil | Oil | Emollient | 10.0 |
| Glycerin | Aqueous | Humectant | 5.0 |
| Polysorbate 80 | Aqueous | Emulsifier | 2.0 |
| Phenoxyethanol | Aqueous | Preservative | 0.5 |
| Purified Water | Aqueous | Vehicle | q.s. to 100 |
Experimental Protocols
Preparation of a this compound Hydrogel
This protocol describes the preparation of a 2% this compound hydrogel.
Materials:
-
This compound HCl
-
Carbopol® 940
-
Propylene Glycol
-
Triethanolamine
-
Methylparaben
-
Propylparaben
-
Purified Water
-
Magnetic stirrer and stir bar
-
Beakers
-
pH meter
Procedure:
-
Disperse the gelling agent: Slowly sprinkle Carbopol® 940 into a beaker containing the majority of the purified water while stirring continuously with a magnetic stirrer. Avoid clump formation. Continue stirring until a uniform dispersion is obtained.
-
Prepare the drug solution: In a separate beaker, dissolve the required amounts of this compound HCl, methylparaben, and propylparaben in propylene glycol. Gently warm if necessary to aid dissolution.
-
Combine the phases: Add the drug solution to the Carbopol® dispersion with continuous stirring.
-
Neutralize the gel: Slowly add triethanolamine dropwise to the mixture while monitoring the pH. Continue adding until a clear, viscous gel is formed and the pH is in the desired range (e.g., 6.5-7.5).
-
Final mixing and volume adjustment: Continue stirring for a further 15-20 minutes to ensure homogeneity. Add the remaining purified water to make up the final weight and mix well.
-
Deaerate: Allow the gel to stand for a few hours to remove any entrapped air bubbles.
Characterization of the Topical Formulation
Table 5: Quality Control Parameters for Topical this compound Formulations
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual inspection | Homogeneous, free from lumps and foreign particles. |
| Color | Visual inspection | Colorless to slightly yellowish. |
| Odor | Olfactory evaluation | Odorless or characteristic odor. |
| pH | pH meter | 5.5 - 7.5 (to be compatible with skin) |
| Viscosity | Brookfield viscometer | Within a specified range to ensure good spreadability and retention on the skin. |
| Drug Content | HPLC-UV | 90% - 110% of the label claim. |
| Homogeneity | Sampling from different parts of the container and drug content analysis | Uniform drug distribution (RSD < 5%). |
| Spreadability | Parallel plate method | A defined spread diameter after a specific time. |
IVRT is a crucial tool for assessing the rate at which the active pharmaceutical ingredient (API) is released from a topical formulation. This is typically performed using a Franz diffusion cell apparatus.
Protocol for In Vitro Release Testing:
-
Apparatus: Franz diffusion cell.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate) is placed between the donor and receptor compartments.
-
Receptor Medium: The receptor compartment is filled with a suitable medium that ensures sink conditions (the concentration of the drug in the receptor medium should not exceed 10% of its saturation solubility). A common receptor medium is phosphate-buffered saline (PBS) at pH 7.4, sometimes with the addition of a co-solvent like ethanol to enhance the solubility of lipophilic drugs.
-
Temperature: The temperature of the receptor medium is maintained at 32 ± 1 °C to mimic the skin surface temperature.
-
Procedure:
-
A known quantity of the this compound formulation is applied to the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), samples are withdrawn from the receptor compartment.
-
An equal volume of fresh, pre-warmed receptor medium is added to maintain a constant volume.
-
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC-UV.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (flux) can be calculated from the slope of the linear portion of the plot.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound in the formulation and in samples from in vitro release studies. The following is a proposed starting method based on the analysis of the related compound, tetracaine.
Table 6: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.01 M diethylamine solution, pH adjusted to 6.8 with orthophosphoric acid) in a ratio of 60:40 (v/v). |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | To be determined by UV-Vis spectrophotometry (a starting point could be around 225 nm, as used for similar local anesthetics). |
| Column Temperature | Ambient or controlled at 25 °C |
| Internal Standard | A structurally similar compound not present in the formulation (e.g., procaine). |
Method Validation:
The analytical method should be validated according to ICH guidelines, including assessment of:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantification (LOQ)
-
Robustness
Signaling Pathway and Experimental Workflows
Mechanism of Action of this compound
Local anesthetics like this compound exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a reversible blockade of nerve conduction and a loss of sensation in the area of application.
Caption: Mechanism of action of this compound.
Experimental Workflow for Formulation Development and Characterization
The following diagram illustrates the logical flow of experiments in the development and evaluation of a topical this compound formulation.
Caption: Workflow for topical formulation development.
Analytical Method Validation Workflow
This diagram outlines the steps involved in validating an HPLC method for the quantification of this compound.
Caption: HPLC method validation workflow.
Conclusion
The successful formulation of this compound for topical application requires a systematic approach encompassing preformulation studies, rational excipient selection, and comprehensive characterization. The protocols and data presented in these application notes provide a framework for the development of a stable and effective topical this compound product. Further optimization and in vivo studies will be necessary to establish the clinical efficacy and safety of the final formulation.
References
Troubleshooting & Optimization
improving the stability of aqueous Hydroxytetracaine solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of aqueous hydroxytetracaine solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for ester-containing local anesthetics like this compound is hydrolysis. This process breaks the ester bond, yielding p-aminobenzoic acid (PABA) and dimethylaminoethanol.[1] This reaction can be catalyzed by both acids and bases.[2]
Q2: What are the main factors that affect the stability of this compound solutions?
A2: The stability of this compound solutions is influenced by several factors, including:
-
pH: The rate of hydrolysis is significantly dependent on the pH of the solution.[3][4]
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to light can lead to photodegradation.
-
Oxidation: this compound is sensitive to oxidative conditions.
-
Concentration: In some cases, the degradation of tetracaine has been found to be concentration-dependent.
Q3: What is the optimal pH range for maximizing the stability of this compound solutions?
A3: this compound, being an ester-type compound, is generally more stable in acidic conditions. Studies on tetracaine have shown that maximum stability is achieved in the pH range of 4 to 5.
Q4: Can I use buffers to stabilize my this compound solution?
A4: Yes, buffer systems are often used to maintain the pH within the optimal range for stability. However, the type and concentration of the buffer can also influence the degradation rate. Therefore, it is recommended to keep the buffer concentration as low as possible to minimize its catalytic effects. Acetate and phosphate buffers have been shown to provide good stability for tetracaine solutions.
Q5: Are there any known stabilizers for this compound solutions?
A5: Several compounds have been investigated as potential stabilizers for tetracaine solutions. For example, caffeine has been shown to reduce the hydrolytic rate by forming a complex with tetracaine. Additionally, certain polymers like oxyethylated alkylphenol-formaldehyde polymers can prevent the precipitation of degradation products.
Q6: How can I detect and quantify the degradation of my this compound solution?
A6: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating, identifying, and quantifying this compound and its degradation products. Spectrophotometric methods can also be employed for kinetic studies of hydrolysis.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when working with aqueous this compound solutions.
Issue 1: My this compound solution has become cloudy or has formed a precipitate.
-
Possible Cause: This is likely due to the precipitation of 4-n-butylaminobenzoic acid, a hydrolysis degradation product of tetracaine, which is relatively insoluble in aqueous solutions.
-
Troubleshooting Steps:
-
Verify pH: Check if the pH of your solution has shifted outside the optimal stability range (pH 4-5). A pH increase can accelerate hydrolysis.
-
Lower Storage Temperature: Store the solution at a lower temperature (e.g., 2-8°C) to slow down the degradation process.
-
Protect from Light: Store the solution in light-resistant containers to prevent photodegradation, which can contribute to overall instability.
-
Consider Stabilizers: For future preparations, consider adding a stabilizing agent. Oxyethylated alkylphenol-formaldehyde polymers have been shown to prevent the precipitation of the degradation product.
-
Filtration: For immediate use, the solution can be filtered through a 0.22 µm filter to remove the precipitate, but be aware that the concentration of the active ingredient may be reduced. Re-assay the solution after filtration.
-
Issue 2: The potency of my this compound solution is decreasing over time.
-
Possible Cause: A decrease in potency is a direct result of the chemical degradation of this compound, primarily through hydrolysis. The rate of degradation is influenced by pH, temperature, and light exposure.
-
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of the solution is maintained between 4 and 5 using a suitable buffer system (e.g., acetate or phosphate buffer at a low concentration).
-
Control Storage Conditions: Store the solution in a refrigerator (2-8°C) and protect it from light by using amber-colored vials or by wrapping the container in aluminum foil.
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Inert Atmosphere: To prevent oxidative degradation, consider preparing the solution with deoxygenated water and purging the headspace of the container with an inert gas like nitrogen or argon.
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Evaluate Stabilizers: Investigate the use of complexing agents like caffeine, which can inhibit hydrolysis.
-
Perform a Stability Study: Conduct a formal stability study under different conditions (pH, temperature, light) to determine the shelf-life of your specific formulation.
-
Issue 3: The color of my this compound solution is changing (e.g., turning yellowish-brown).
-
Possible Cause: Discoloration can be an indicator of degradation, potentially due to photodegradation or the formation of colored degradation products.
-
Troubleshooting Steps:
-
Light Protection: The most crucial step is to rigorously protect the solution from light at all stages of preparation and storage. Use light-resistant containers and minimize exposure to ambient light.
-
Assess Purity of Starting Material: Ensure the this compound starting material is of high purity and has not already started to degrade.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC-UV/MS, to identify the colored impurities and correlate the color change with specific degradation products.
-
pH and Temperature Control: While light is a primary cause of discoloration, suboptimal pH and elevated temperatures can exacerbate the degradation processes that lead to color change. Ensure these parameters are also controlled.
-
Data Presentation
Table 1: Effect of pH on the Stability of 2% Tetracaine Hydrochloride Solution at 70°C
| pH | Drug Content Remaining after 3 days (%) | Appearance |
| 2 | 86.8% | Clear, yellow |
| 3 | 92.5% | Slightly unclear, yellowish |
| 4 | 96.2% | Unclear, yellowish-brown |
| 5 | 97.2% | Unclear, yellowish-brown |
| 6 | 95.1% | Unclear, brown |
Data adapted from a study on tetracaine hydrochloride. The stability of this compound is expected to show a similar pH-dependent profile.
Table 2: Effect of Buffer System on the Stability of 0.5% Tetracaine Hydrochloride Eyedrops (pH 5.4, 0.06M buffer concentration)
| Buffer System | t90% at 26°C (days) |
| Phosphate | 181 |
| Acetate | 157 |
| Borate | 318* |
*Although the degradation rate was slower in the borate buffer, it had insufficient buffer capacity to maintain the pH.
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aqueous this compound Solution
Objective: To identify potential degradation products and degradation pathways for this compound and to establish a stability-indicating analytical method.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Purified water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
pH meter, calibrated
-
HPLC system with a UV/PDA detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool, neutralize with NaOH, and dilute to the initial concentration with water.
-
-
Alkaline Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the mixture at room temperature for 8 hours.
-
Neutralize with HCl and dilute to the initial concentration with water.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
The HPLC method should be capable of separating the parent this compound peak from all degradation product peaks.
-
Peak purity analysis using a PDA detector is recommended to ensure that the parent peak is spectrally pure and that each degradation product peak represents a single component.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound in the presence of its degradation products.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 310 nm
-
-
Method Validation:
-
The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the forced degradation study, showing that the method can resolve the main peak from all degradants.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Logical diagram for troubleshooting instability.
References
- 1. aml.iaamonline.org [aml.iaamonline.org]
- 2. scispace.com [scispace.com]
- 3. [Comparative studies on the stability of aqueous drug solutions in the isothermal and the non-isothermal short-time test as well as in the long-time test. Part 2: The stability of aqueous tetracaine solutions in the non-isothermal short-time test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Hydroxytetracaine Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with Hydroxytetracaine in cell culture experiments.
Disclaimer: Specific cytotoxicity data for this compound is limited in publicly available literature. The information provided herein is largely based on studies of its close structural analog, Tetracaine. Researchers should use this information as a guide and perform their own dose-response experiments to determine the specific cytotoxic profile of this compound in their experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity?
A1: Based on studies of the closely related compound Tetracaine, this compound likely induces cytotoxicity primarily through the induction of apoptosis via a mitochondria-dependent pathway.[1][2] This process is characterized by the activation of caspases (initiator caspases like caspase-9 and executioner caspases like caspase-3), a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic proteins from the mitochondria.[1][2] In some cell types, such as macrophages, high concentrations of Tetracaine have also been shown to induce pyroptosis, another form of programmed cell death, through caspase-1/11-GSDMD signaling pathways.[3]
Q2: What are the typical cytotoxic concentrations of Tetracaine in vitro?
A2: The cytotoxic concentrations of Tetracaine are cell-type dependent. For example, in human corneal epithelial cells, cytotoxic effects were observed at concentrations above 0.3125 g/L. The half-maximal inhibitory concentration (IC50) for Tetracaine has been reported to be 161.37 µM in other cell models. It is crucial to determine the IC50 value for this compound in your specific cell line of interest.
Q3: How can I reduce the cytotoxic effects of this compound in my cell culture experiments?
A3: To minimize cytotoxicity, consider the following strategies:
-
Optimize Concentration and Exposure Time: Conduct a dose-response and time-course experiment to determine the lowest effective concentration and the shortest exposure time necessary to achieve your desired experimental outcome.
-
Use Antioxidants: If cytotoxicity is suspected to be mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate adverse effects.
-
Maintain Optimal Cell Culture Conditions: Ensure your cells are healthy and not under other stressors. This includes maintaining proper cell density, using fresh media, and regularly checking for contamination.
-
Consider Serum Concentration: The presence and concentration of serum in your culture medium can influence drug toxicity. Test different serum concentrations to find the optimal condition for your experiment.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High cell death across all concentrations | Cell line is highly sensitive to the compound. | Perform a broad-range dose-response experiment starting from very low concentrations to identify a non-toxic range. |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle control (cells treated with the solvent alone). | |
| Contamination (bacterial, fungal, or mycoplasma). | Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Standardize cell seeding protocols. Ensure a homogenous cell suspension before plating. |
| Cells are at different growth phases or passage numbers. | Use cells within a consistent and narrow range of passage numbers. Plate cells at a consistent confluency. | |
| Reagent variability. | Use the same batch of this compound, media, and supplements for a set of related experiments. | |
| Low signal in viability assays (e.g., MTT) | Cell number is too low. | Optimize the initial cell seeding density for your assay. |
| Assay interference. | Run a cell-free control with this compound and the assay reagents to check for direct chemical interactions. | |
| Incorrect incubation times. | Follow the assay protocol carefully regarding incubation times with the compound and the assay reagent. |
Quantitative Data Summary
The following table summarizes published EC50/IC50 values for Tetracaine in different cell culture models. This data is provided as a reference for estimating the potential cytotoxic range of this compound.
| Compound | Cell Type | Assay | EC50 / IC50 |
| Tetracaine | Primary cultures of rabbit corneal epithelial cells | LDH leakage | 0.96 mM |
| Tetracaine | Primary cultures of rabbit corneal epithelial cells | MTT | 0.81 mM |
| Tetracaine | Not specified | CCK-8 | 161.37 µM |
Data sourced from
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with various concentrations of this compound as described above. Include controls for spontaneous LDH release (no treatment) and maximum LDH release (cells lysed with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity according to the formula provided in the assay kit, using the absorbance values from the experimental, spontaneous release, and maximum release controls.
Visualizations
Caption: Presumed mitochondria-dependent apoptotic pathway of this compound.
Caption: A typical experimental workflow for assessing cytotoxicity.
Caption: A logical guide for troubleshooting high cytotoxicity.
References
- 1. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing Hydroxytetracaine Concentration for Nerve Block
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing hydroxytetracaine concentration for nerve block experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate effective and reliable experimental design.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the optimization of this compound concentration for nerve block studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, a potent local anesthetic, primarily functions by blocking voltage-gated sodium channels on the nerve cell membrane.[1][2][3] This action inhibits the influx of sodium ions, which is a critical step for the initiation and propagation of nerve impulses (action potentials).[1][4] By preventing depolarization of the nerve cell membrane, this compound effectively blocks the transmission of signals, including pain, from the periphery to the central nervous system. Its high lipid solubility allows for effective penetration of the nerve cell membrane.
Q2: What is a typical starting concentration for this compound in a nerve block experiment?
A2: Based on available literature, a starting concentration can vary depending on the experimental model. For peripheral nerve blocks in preclinical models, concentrations in the range of 0.25% to 1% could be a reasonable starting point. In some clinical applications, such as for trigeminal neuralgia, high concentrations of 4% tetracaine have been used. It is crucial to perform dose-response studies to determine the optimal concentration for your specific model and desired effect.
Q3: How does this compound concentration affect the onset and duration of the nerve block?
A3: Generally, for local anesthetics, higher concentrations lead to a faster onset of action and a longer duration of the block. This is due to a greater diffusion gradient of the anesthetic into the nerve tissue. However, increasing the concentration also increases the risk of local and systemic toxicity. Therefore, it is essential to find the minimum effective concentration that achieves the desired anesthetic effect.
Troubleshooting Common Experimental Issues
Issue 1: Complete Failure to Achieve Nerve Block
-
Possible Cause: Incorrect injection site or insufficient volume of anesthetic.
-
Troubleshooting Steps:
-
Verify Anatomical Landmarks: Ensure precise targeting of the nerve. The use of ultrasound guidance is highly recommended to visualize the nerve and the spread of the anesthetic.
-
Check Injection Volume: Ensure the administered volume is sufficient to surround the nerve. Too little volume may not adequately bathe the nerve fibers.
-
Confirm Drug Concentration: Double-check the concentration of the prepared this compound solution to rule out dilution errors.
-
Issue 2: Incomplete or "Patchy" Nerve Block
-
Possible Cause: Uneven distribution of the local anesthetic around the nerve.
-
Troubleshooting Steps:
-
Optimize Injection Technique: Inject the anesthetic slowly and circumferentially around the nerve, if possible, to ensure even distribution. Ultrasound guidance can be particularly helpful in visualizing the spread.
-
Consider Anatomical Barriers: Fascial planes or other anatomical structures may impede the diffusion of the anesthetic. Adjusting the needle position during injection may be necessary.
-
Increase Concentration (with caution): A higher concentration may be necessary to block all nerve fibers effectively. However, this should be done systematically as part of a dose-finding study, carefully monitoring for signs of toxicity.
-
Issue 3: Short Duration of Nerve Block
-
Possible Cause: The concentration of this compound is too low, or there is rapid systemic absorption.
-
Troubleshooting Steps:
-
Increase this compound Concentration: Systematically increase the concentration in subsequent experiments to determine its effect on duration.
-
Consider Vasoconstrictors: The addition of a vasoconstrictor, such as epinephrine, can decrease local blood flow, slowing the systemic absorption of the anesthetic and prolonging the block duration. The optimal concentration of the vasoconstrictor should also be determined experimentally.
-
Evaluate the Experimental Model: Factors such as the vascularity of the injection site can influence the duration of the block.
-
Issue 4: Signs of Neurotoxicity
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Possible Cause: The concentration of this compound is too high.
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Troubleshooting Steps:
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Reduce Concentration: Immediately decrease the concentration of this compound in subsequent experiments.
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Monitor for Systemic Effects: Be vigilant for signs of central nervous system (CNS) and cardiovascular toxicity, such as seizures, respiratory depression, and cardiac arrhythmias.
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Perform Histopathological Assessment: In preclinical models, it is advisable to perform histological analysis of the nerve tissue at the end of the experiment to assess for any signs of nerve damage, especially when using higher concentrations.
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Quantitative Data
The following tables summarize quantitative data on this compound's effects from various studies. It is important to note that these values are derived from different experimental models and should be used as a guide for designing dose-response studies.
Table 1: In Vitro Neurotoxicity of Tetracaine on Chick Embryo Neurons
| Neuronal Tissue | ED50 at 60 min (mM) | ED50 at 24 h (mM) |
| Dorsal Root Ganglion | 1.53 ± 1.05 | 0.43 ± 0.15 |
| Retinal Ganglion | 0.15 ± 0.05 | 0.07 ± 0.03 |
| Sympathetic Ganglion | 0.06 ± 0.02 | 0.02 ± 0.01 |
| Data from a study on the direct neurotoxicity of tetracaine on growing neurons in vitro. |
Table 2: Clinically Reported Concentration and Effects of Tetracaine
| Application | Concentration | Duration of Analgesia | Observed Side Effects |
| Trigeminal Neuralgia Block | 4% | Median of 2 months | Hypesthesia (resolved within 2.2 weeks) |
| Data from a clinical study on the use of high-concentration tetracaine for trigeminal neuralgia. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Nerve Block Efficacy in a Rodent Sciatic Nerve Block Model
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Animal Preparation:
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Anesthetize the rodent (e.g., Sprague-Dawley rat) using an appropriate anesthetic regimen (e.g., isoflurane).
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Shave the fur over the lateral aspect of the thigh.
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Place the animal in a lateral recumbent position with the leg to be blocked uppermost.
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Nerve Block Procedure:
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Identify the sciatic nerve using anatomical landmarks or, preferably, a nerve stimulator or ultrasound guidance.
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For nerve stimulation, a motor response in the paw (e.g., plantar flexion) at a current of <0.5 mA indicates proximity to the nerve.
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Prepare different concentrations of this compound (e.g., 0.1%, 0.25%, 0.5%, 1%) in a sterile saline solution.
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Inject a standardized volume (e.g., 0.1-0.2 mL) of the this compound solution around the sciatic nerve.
-
-
Assessment of Sensory Block:
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At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess the sensory block using a noxious stimulus, such as the hot plate test or the von Frey filament test.
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Record the latency to withdrawal or the withdrawal threshold. A significant increase in latency or threshold compared to baseline indicates a successful sensory block.
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Assessment of Motor Block:
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At the same time points, evaluate motor function using a motor deficit score (e.g., 0 = normal, 1 = mild deficit, 2 = severe deficit, 3 = complete paralysis) or by observing the animal's gait.
-
-
Data Analysis:
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Determine the onset of action (time to maximum effect) and the duration of action (time until return to baseline) for both sensory and motor block for each concentration.
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Construct dose-response curves to determine the ED50 (the concentration that produces a 50% maximal effect).
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Protocol 2: In Vitro Neurotoxicity Assessment
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Cell Culture:
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Culture primary neurons (e.g., dorsal root ganglion neurons) or a neuronal cell line (e.g., PC12, SH-SY5Y) in an appropriate culture medium.
-
-
Drug Application:
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Prepare a range of this compound concentrations in the culture medium.
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Expose the cultured neurons to the different concentrations of this compound for a defined period (e.g., 1 hour, 24 hours).
-
-
Assessment of Cytotoxicity:
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Perform a cell viability assay, such as the MTT assay or LDH assay, to quantify cell death.
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Perform live/dead staining (e.g., with calcein-AM and ethidium homodimer-1) and visualize under a fluorescence microscope.
-
-
Assessment of Neurite Outgrowth:
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For primary neurons, assess the effect of this compound on neurite outgrowth.
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After the exposure period, fix the cells and stain for neuronal markers (e.g., β-III tubulin).
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Measure the length of the longest neurite and the number of neurites per cell using image analysis software.
-
-
Data Analysis:
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Construct concentration-response curves for cell viability and neurite outgrowth to determine the IC50 (the concentration that causes 50% inhibition).
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing concentration.
Caption: Troubleshooting decision tree for nerve block experiments.
References
- 1. Failed Nerve Blocks: Prevention and Management | Journal of Anaesthesia & Critical Care Case Reports [jaccr.com]
- 2. The Endospot Guide to Understanding Local Anesthetic Failure | the endospot [endospot.com]
- 3. youtube.com [youtube.com]
- 4. The failed peripheral nerve block - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Hydroxytetracaine
Welcome to the technical support center for Hydroxytetracaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and achieve more consistent experimental results.
Disclaimer
This compound is a specific ester-type local anesthetic for which detailed public research and troubleshooting documentation is limited. The following guidance is based on the established principles of pharmacology for ester-type local anesthetics, general laboratory best practices, and available data for analogous compounds like tetracaine and procaine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing inconsistent potency and efficacy with my this compound experiments?
Inconsistent results with this compound, an ester-type local anesthetic, can stem from several chemical, environmental, and procedural factors. The primary sources of variability are often related to the stability of the compound and the conditions of the experimental medium.
Key Factors Influencing this compound Efficacy:
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Chemical Stability: As an ester-linked local anesthetic, this compound is susceptible to hydrolysis in aqueous solutions, which can break down the molecule and reduce its effective concentration over time.[1][2][3][4] This degradation is faster than that of amide-linked local anesthetics.[2]
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pH of the Solution and Tissue: The efficacy of local anesthetics is highly dependent on pH. The un-ionized (lipophilic) form of the anesthetic is required to cross the nerve cell membrane, while the ionized (hydrophilic) form is active at the intracellular binding site on the sodium channel. An acidic environment (low pH), such as in inflamed or infected tissues, will increase the proportion of the ionized form, reducing its ability to reach the target and thereby decreasing its effectiveness.
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Storage Conditions: Improper storage can accelerate the degradation of this compound. Exposure to light, non-optimal temperatures, and prolonged storage in aqueous solution can lead to a loss of potency.
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Solution Preparation: Inconsistencies in solution preparation, including errors in weighing, dilution, or final pH adjustment, can lead to significant variability in experimental outcomes.
Troubleshooting Summary Table
| Potential Cause | Observed Effect | Recommended Solution |
| Chemical Instability (Hydrolysis) | Decreased anesthetic effect over time from the same stock solution. | Prepare fresh solutions daily. Avoid prolonged storage of aqueous solutions. |
| Incorrect pH | Lower than expected efficacy, especially in acidic media or inflamed tissue models. | Buffer the experimental medium to a physiological pH (7.2-7.4). Measure and adjust the pH of your final this compound solution. |
| Improper Storage | Gradual or rapid loss of potency between experiments. | Store the solid compound in a dry, dark place at 0 - 4°C for short-term or -20°C for long-term storage. Protect solutions from light. |
| Solution Precipitation | Cloudy solution, visible particles, and lower effective concentration. | Ensure the pH of the solution is not too high, as this can cause the base form to precipitate. Prepare solutions in a suitable solvent and consider using the hydrochloride salt form for better water solubility. |
| Inaccurate Dosing/Application | High variability between replicates or experimental groups. | Calibrate all pipettes and balances. Ensure consistent application technique and volume in both in vitro and in vivo models. |
Q2: I am observing inconsistent results in my cell-based assays. How can I troubleshoot this?
Variability in cell-based assays is a common challenge. When working with a potentially unstable compound like this compound, it is crucial to control for both biological and compound-related factors.
Troubleshooting Workflow for Cell-Based Assays
The following workflow can help identify the source of inconsistency in your experiments.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Key Areas to Investigate:
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Cell Culture Practices: Ensure your cells are healthy, within a consistent passage number range, and free from contamination. Inconsistent cell seeding density is a major source of variability.
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Compound Preparation and Handling: As highlighted in Q1, the stability and solubility of this compound are critical. Always prepare fresh solutions before each experiment. If you observe any precipitation, do not use the solution.
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Assay Protocol: Standardize every step, from incubation times to the volumes and timing of reagent additions. Use calibrated pipettes and ensure thorough mixing.
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Reagent and Plate Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of comparative experiments. Be aware that different types of microplates can have different surface properties affecting cell adhesion.
Q3: What is the mechanism of action for this compound, and how does it relate to experimental variability?
Understanding the mechanism of action is key to designing robust experiments and troubleshooting inconsistent results.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Like other local anesthetics, this compound is believed to exert its effect by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the depolarization of the membrane, thereby preventing the generation and conduction of nerve impulses.
The process is highly pH-dependent, which is a critical factor for experimental consistency:
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Membrane Penetration: The un-ionized, lipid-soluble form of this compound crosses the neuronal membrane to enter the cell's cytoplasm.
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Intracellular Ionization: Once inside the slightly more acidic cytoplasm, the molecule re-equilibrates, and a portion becomes ionized (protonated).
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Channel Binding: The ionized form of the molecule then binds to a specific receptor site on the inside of the voltage-gated sodium channel, causing the channel to be blocked.
This dual requirement of being both lipid-soluble to cross the membrane and water-soluble (ionized) to block the channel explains why the local pH is so critical to the drug's efficacy.
Caption: Mechanism of action of this compound on sodium channels.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound HCl. Always refer to the manufacturer's instructions and perform small-scale solubility tests first.
Materials:
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This compound hydrochloride (HCl) powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
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Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
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Sterile 0.22 µm syringe filter
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Calibrated pH meter
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1 M NaOH and 1 M HCl for pH adjustment (optional)
Procedure:
-
Calculation: Determine the mass of this compound HCl powder required to achieve the desired stock concentration (e.g., 10 mM or 100 mM). Use the molecular weight of the hydrochloride salt form (316.82 g/mol ) for calculations.
-
Weighing: Accurately weigh the calculated amount of powder in a sterile microcentrifuge tube or on weighing paper.
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Dissolution: Add a portion of the desired solvent (e.g., sterile water or PBS) to the conical tube containing the powder. Vortex thoroughly to dissolve. Bring the solution up to the final volume. Note: Gentle warming may aid dissolution, but avoid high temperatures which can accelerate hydrolysis.
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pH Measurement (Optional but Recommended): Measure the pH of the solution. The dissolved HCl salt will likely result in an acidic pH. If your experimental system is sensitive to pH, you may need to adjust it to a physiological range (7.2-7.4) using dilute NaOH. Be cautious, as increasing the pH significantly can cause the free base to precipitate.
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Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting (amber) tube.
-
Storage:
-
For immediate use: Keep the solution on ice.
-
For short-term storage (hours to days): Store at 2-8°C, protected from light.
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For long-term storage: Aliquot the solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
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Crucial: It is strongly recommended to prepare fresh solutions for each experiment to avoid variability from degradation.
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Protocol 2: General Cell Viability Assay (e.g., MTT/XTT)
This protocol provides a template for assessing the cytotoxic effects of this compound. It should be optimized for your specific cell line and experimental conditions.
Materials:
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Cultured cells in logarithmic growth phase
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96-well clear flat-bottom plates
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Complete cell culture medium
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This compound stock solution (freshly prepared)
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MTT or XTT reagent
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Solubilization buffer (for MTT assay)
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Multi-channel pipette
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Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound from your freshly prepared stock solution in complete cell culture medium. Include a "vehicle control" (medium with the same solvent concentration used for the drug) and a "no treatment" control.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions (and controls) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or acidified isopropanol) to each well.
-
Mix gently on a plate shaker to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to determine the IC50 value.
References
Technical Support Center: Investigating the Degradation of Hydroxytetracaine
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and characterizing the potential degradation products of Hydroxytetracaine. Given the limited specific literature on this compound degradation, this guide extrapolates from data on the closely related compound Tetracaine and general principles of pharmaceutical stress testing.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to identify the potential degradation products of this compound?
A1: Identifying degradation products is a critical component of drug development and regulatory submissions for several reasons:
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Safety: Degradation products can sometimes be toxic, even at low levels, posing a risk to patient safety.[1]
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Efficacy: The degradation of an active pharmaceutical ingredient (API) like this compound can lead to a loss of potency, reducing the drug's effectiveness.[2]
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Stability Profile: Understanding how a drug degrades helps in establishing its stability profile, which is essential for determining appropriate storage conditions and shelf-life.[3]
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Regulatory Compliance: Regulatory agencies like the FDA and EMA require comprehensive data on impurities and degradation products for drug approval.[1][3]
Q2: What are the likely chemical degradation pathways for this compound?
A2: Based on the chemical structure of this compound, an ester-type local anesthetic, the most probable degradation pathway is hydrolysis . The ester linkage is susceptible to cleavage under both acidic and basic conditions. Other potential degradation pathways, by analogy to Tetracaine, include oxidation, photolysis, and thermolysis . A study on Tetracaine hydrochloride revealed its high sensitivity to oxidation and hydrolysis, and susceptibility to light.
Q3: What are forced degradation (stress testing) studies?
A3: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to conditions more severe than accelerated stability studies. These conditions include high heat, humidity, strong acidic and basic solutions, oxidizing agents, and intense light. The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability testing.
Q4: What are the typical stress conditions recommended by the International Council for Harmonisation (ICH)?
A4: The ICH guidelines suggest a systematic approach to stress testing. Key stress conditions include:
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Acid and Base Hydrolysis: Using acids like hydrochloric acid (0.1 M to 1 M) and bases like sodium hydroxide (0.1 M to 1 M) at room or elevated temperatures.
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Oxidation: Employing oxidizing agents such as hydrogen peroxide (e.g., 3%).
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Thermal Degradation: Exposing the drug substance to high temperatures (e.g., 40-80°C), often in 10°C increments above accelerated stability testing conditions.
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Photostability: Exposing the drug to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light.
Troubleshooting Guides
Problem: No significant degradation of this compound is observed after applying stress conditions.
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Possible Cause: The stress conditions may be too mild for the molecule's intrinsic stability.
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Solution:
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Increase Stressor Concentration: For hydrolytic studies, consider using a higher molarity of acid or base.
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Elevate Temperature: Increase the temperature in increments (e.g., to 70°C). Many degradation reactions are temperature-dependent.
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Extend Exposure Time: Lengthen the duration of the stress exposure (e.g., from 24 hours to 72 hours or more).
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Problem: The HPLC method does not adequately separate this compound from its degradation products.
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Possible Cause: The chromatographic conditions are not optimized for the resulting mixture of compounds.
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Solution:
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Modify Mobile Phase: Adjust the ratio of the organic and aqueous phases.
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Adjust pH: Altering the pH of the mobile phase can change the ionization state of the compounds, which can significantly improve separation, especially for ionizable molecules.
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Change Gradient Profile: Employ a shallower gradient to enhance the resolution of closely eluting peaks.
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Try a Different Column: Consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).
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Problem: A degradation product is detected, but its structure cannot be determined from the mass spectrometry (MS) data.
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Possible Cause: The degradation product might be an isomer of the parent drug, or it may not ionize efficiently under the current MS conditions.
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Solution:
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High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement. This allows for the prediction of the elemental composition, which is a crucial step in structure elucidation.
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Tandem MS (MS/MS): Perform fragmentation experiments to gather structural information about the molecule.
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Isolation and NMR: If the degradant is present in sufficient quantities, isolate it using preparative HPLC and perform Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure confirmation.
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Problem: The mass balance in the stability study is significantly below 100%.
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Possible Cause: This indicates that not all degradation products are being detected.
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Solution:
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Check for Non-UV-Absorbing Products: Some degradation products may lack a chromophore and will be invisible to a UV detector. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.
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Investigate Volatile Degradants: Degradation may lead to volatile products that are lost during sample preparation. Gas Chromatography (GC) might be a more suitable analytical technique in such cases.
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Assess Peak Purity: Ensure that the main drug peak is pure and does not co-elute with any degradants. A photodiode array (PDA) detector can be used for this purpose.
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Quantitative Data Summary
The following table is a template for summarizing the results of a forced degradation study on this compound. Researchers should populate it with their experimental data.
| Stress Condition | Reagent/Parameters | Duration (hours) | Temperature (°C) | % Degradation of this compound (Hypothetical) | Number of Degradation Products Detected (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 18.2% | 3 |
| Oxidation | 3% H₂O₂ | 24 | 25 (Room Temp) | 22.7% | 4 |
| Thermal | Dry Heat | 48 | 80 | 8.1% | 1 |
| Photolytic | 1.2 million lux hours | N/A | 25 (Room Temp) | 6.5% | 2 |
Experimental Protocols
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent. Subject these solutions to the stress conditions outlined below. At specified time points, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and analyze using a validated stability-indicating HPLC method, typically coupled with a PDA and a mass spectrometer.
-
Acidic Degradation:
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Dissolve this compound in 0.1 M hydrochloric acid.
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Keep the solution at 60°C.
-
Analyze samples at 0, 4, 8, 12, and 24 hours.
-
Before analysis, neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
-
Alkaline Degradation:
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Dissolve this compound in 0.1 M sodium hydroxide.
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Maintain the solution at 60°C.
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Analyze samples at 0, 2, 4, 6, and 8 hours.
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Neutralize the samples with 0.1 M hydrochloric acid prior to injection.
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Oxidative Degradation:
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Dissolve this compound in a 3% solution of hydrogen peroxide.
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Keep the solution at room temperature, protected from light.
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Analyze samples at various time points up to 24 hours.
-
-
Thermal Degradation:
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Store a solid sample of this compound in an oven at 80°C.
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At desired time points (e.g., 24, 48, 72 hours), withdraw a sample, dissolve it in a suitable solvent, and analyze.
-
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Photolytic Degradation:
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Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 W h/m²).
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Simultaneously, keep a control sample in the dark at the same temperature.
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Analyze both the exposed and control samples after the exposure period.
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Visualizations
Caption: General workflow for conducting forced degradation studies.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
References
Technical Support Center: Hydroxytetracaine Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Hydroxytetracaine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
A1: this compound is a derivative of the local anesthetic tetracaine, with the chemical name 2-Dimethylaminoethyl 4-butylaminosalicylate[1]. Like many local anesthetics, it is a weak base containing a lipophilic aromatic ring and a terminal amine group[2][3]. This structure contributes to its poor aqueous solubility at neutral or physiological pH (7.4), as the molecule is predominantly in its un-ionized, less soluble form. The solubility of such compounds is a critical factor, as it can limit bioavailability and the ability to formulate effective dosages for both in vitro and in vivo studies[4].
Q2: My this compound powder won't dissolve in my aqueous buffer (pH 7.4). What are the recommended initial steps?
A2: When encountering solubility issues with this compound in neutral aqueous buffers, a systematic approach is recommended:
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pH-Solubility Profiling: The most critical first step is to determine the compound's pH-solubility profile. As a weak base, this compound's solubility is expected to increase significantly as the pH is lowered[5]. Attempt to dissolve the compound in acidic buffers (e.g., pH 4-6).
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Co-solvent Screening: If pH adjustment alone is insufficient or not viable for your experimental system, test the solubility in mixtures of water and various pharmaceutically acceptable co-solvents. Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
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Assess Compound Purity: Ensure the purity and solid-state form (e.g., crystallinity) of your this compound lot, as impurities and different polymorphs can significantly affect solubility.
Q3: What are the most effective formulation strategies for enhancing this compound solubility for pre-clinical studies?
A3: Several well-established techniques can enhance the solubility of poorly soluble drugs like this compound. The choice depends on the required concentration, administration route, and experimental constraints.
-
pH Modification: Preparing the formulation in an acidic solution (pH < 6.0) is often the simplest and most effective method for weak bases.
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Co-solvency: Using a blend of water and a miscible organic solvent can substantially increase solubility. This is a common and straightforward technique for many research applications.
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Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic portion of a drug molecule, forming a soluble inclusion complex. This is a highly effective method for increasing aqueous solubility and stability.
Troubleshooting Guide
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
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Cause: This is a common issue where the drug is soluble in the organic stock solvent but crashes out upon dilution into an aqueous system where it is poorly soluble. The final concentration of the co-solvent (DMSO) is too low to maintain solubility.
-
Solutions:
-
Lower the Final Concentration: Your target concentration may be above the aqueous solubility limit of this compound. Try working with a more dilute solution.
-
Increase Final Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous buffer is high enough to maintain solubility. However, be mindful of potential co-solvent toxicity in cell-based assays.
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Use a Different Solubilization Method: Switch to a pH-adjustment or cyclodextrin-based formulation where the drug is already solubilized in the aqueous phase before final dilution.
-
Issue 2: Adjusting the pH of my buffer helps, but I cannot achieve the high concentration needed for my experiment.
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Cause: While lowering the pH increases solubility, there is a maximum solubility limit that may still be below your required concentration.
-
Solutions:
-
Combine Techniques: A powerful strategy is to combine solubility enhancement methods. For instance, use a pH-adjusted buffer that also contains a co-solvent or a cyclodextrin. The synergistic effect can often achieve much higher concentrations than either method alone.
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Evaluate Different Cyclodextrins: Different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) have varying complexation efficiencies. Test multiple types to find the most effective one for this compound.
-
Data Presentation
Table 1: pH-Dependent Aqueous Solubility of this compound (Hypothetical Data) This table illustrates the expected significant increase in this compound solubility as the pH of the aqueous buffer is decreased.
| Buffer pH | Solubility (µg/mL) | Classification |
| 7.4 | < 10 | Practically Insoluble |
| 6.5 | 150 | Slightly Soluble |
| 5.5 | 1,200 | Soluble |
| 4.5 | > 10,000 | Freely Soluble |
Table 2: Solubility of this compound in Common Co-solvent Systems (Hypothetical Data) This table shows the solubility of this compound in various water-miscible organic solvents, demonstrating their potential to improve formulation concentration.
| Solvent System (Aqueous solution at pH 7.4) | Solubility (mg/mL) | Fold Increase (vs. pH 7.4) |
| Water (Control) | < 0.01 | - |
| 20% Ethanol | 0.5 | ~50x |
| 20% Propylene Glycol (PG) | 1.2 | ~120x |
| 20% Polyethylene Glycol 400 (PEG 400) | 1.8 | ~180x |
| 10% DMSO | > 20 | >2000x |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
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Prepare Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
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Add Excess Compound: Add an excess amount of this compound powder to a small volume (e.g., 1 mL) of each buffer in separate glass vials. The presence of undissolved solid is necessary to ensure saturation.
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Equilibrate: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
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Separate Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
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Analyze Supernatant: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable mobile phase.
-
Quantify: Determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
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Prepare Cyclodextrin Solutions: Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0%, 5%, 10%, 15%, 20% w/v) in your desired buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Add Excess Compound: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibrate: Seal the vials and shake at a constant temperature for 48-72 hours to ensure the formation of the inclusion complex and equilibrium solubility.
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Separate and Analyze: Centrifuge, filter, and quantify the concentration of this compound in the supernatant as described in Protocol 1. The results will demonstrate the relationship between cyclodextrin concentration and the apparent solubility of the drug.
Visualizations
Caption: A logical workflow for troubleshooting poor solubility.
Caption: How cyclodextrins increase aqueous solubility.
References
Technical Support Center: Managing pH Effects on Hydroxytetracaine Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the effects of pH on the efficacy of Hydroxytetracaine. The information is based on established principles of local anesthetic pharmacology, with specific data extrapolated from related ester-type local anesthetics where direct data for this compound is unavailable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind pH influencing this compound efficacy?
A1: The efficacy of this compound, like other local anesthetics, is highly dependent on its ionization state, which is governed by the pH of the solution and the pKa of the molecule. Local anesthetics are weak bases. For them to be effective, they must first cross the lipid-rich nerve cell membrane to reach their target, the voltage-gated sodium channels, on the inside.
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The Uncharged (Base) Form: This form is lipid-soluble and can readily penetrate the nerve membrane.
-
The Charged (Cationic) Form: This is the more active form at the sodium channel receptor site, but it is water-soluble and cannot easily cross the nerve membrane.
An equilibrium exists between the charged and uncharged forms. The Henderson-Hasselbalch equation dictates this equilibrium. A higher pH environment shifts the equilibrium towards the uncharged base form, facilitating its diffusion across the nerve membrane. Once inside the nerve cell (which has a lower intracellular pH), the equilibrium shifts back towards the charged form, which then blocks the sodium channels.
Q2: How does the pH of the this compound solution affect the onset of anesthesia?
A2: The pH of the administered solution directly impacts the speed of onset. Commercial local anesthetic solutions are often formulated at an acidic pH (around 3.5-5.5) to enhance the stability of the anesthetic and any accompanying vasoconstrictor like epinephrine.[1] However, this acidic pH means that a smaller fraction of the anesthetic is in the lipid-soluble, uncharged form, which can delay the onset of action.[1] By increasing the pH of the this compound solution (a process called alkalinization or buffering) just before administration, the proportion of the uncharged base increases, leading to more rapid diffusion across the nerve membrane and a faster onset of anesthesia.[1][2]
Q3: Can adjusting the pH of my this compound formulation reduce injection pain?
A3: Yes, adjusting the pH to be closer to the physiological pH of the tissues (approximately 7.4) can significantly reduce the pain or burning sensation experienced upon injection.[1] The acidity of commercial local anesthetic preparations is a major contributor to this discomfort. Buffering the solution to a more neutral pH minimizes this tissue irritation.
Q4: What are the stability concerns when adjusting the pH of this compound solutions?
A4: While alkalinization can improve efficacy and comfort, it can also decrease the stability of the this compound solution. As an ester-type local anesthetic, this compound is susceptible to hydrolysis, and this degradation can be accelerated at a higher pH. If the formulation contains a vasoconstrictor like epinephrine, its stability is also compromised at a higher pH, especially when exposed to light. Therefore, pH-adjusted this compound solutions should ideally be prepared immediately before use. Studies on tetracaine have shown that optimal stability is found in the pH range of 4-5.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Delayed Onset of Anesthesia | The this compound solution is too acidic, resulting in a low concentration of the membrane-permeable uncharged form. | 1. Check the pH of your solution: Use a calibrated pH meter to verify the pH of the prepared this compound solution. 2. Consider buffering: Prepare a fresh solution and adjust the pH to be closer to physiological pH (e.g., 7.2-7.4) immediately before the experiment using a suitable buffer like sodium bicarbonate. 3. Verify drug concentration: Ensure the concentration of this compound in your formulation is accurate. |
| Inconsistent Efficacy Between Batches | There is variability in the pH of different batches of the prepared solution. | 1. Standardize pH measurement: Implement a strict protocol for measuring and recording the pH of every new batch of this compound solution. 2. Use fresh, high-quality reagents: Ensure the purity of the this compound and other components of the formulation. 3. Control storage conditions: Store the solution under consistent conditions of temperature and light to minimize degradation that could alter the effective concentration. |
| Precipitation of the Drug in Solution | The pH of the solution has been raised too high, causing the uncharged base form of this compound to exceed its solubility limit. | 1. Determine the solubility profile: Conduct experiments to determine the solubility of the uncharged base form of this compound at different pH values. 2. Adjust pH carefully: When buffering, add the alkalinizing agent slowly and in small increments while monitoring for any signs of precipitation. 3. Consider a lower final pH: A compromise may be necessary between achieving a high proportion of the uncharged form and maintaining its solubility. |
| Rapid Loss of Potency of Prepared Solution | The pH-adjusted solution is unstable, leading to the degradation of this compound over time. | 1. Prepare fresh solutions: As a best practice, prepare pH-adjusted this compound solutions immediately before each experiment. 2. Conduct stability studies: If short-term storage is necessary, perform a stability study by assaying the concentration of this compound at various time points after pH adjustment using a validated method like HPLC. 3. Protect from light: Store the solution in light-resistant containers, especially if it contains a vasoconstrictor. |
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted this compound Solution
Objective: To prepare a this compound solution with a pH adjusted to a near-physiological level for experimental use.
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection or appropriate solvent
-
8.4% sodium bicarbonate solution
-
Calibrated pH meter with a micro-electrode
-
Sterile vials and syringes
-
0.22 µm sterile filters
Methodology:
-
Prepare a stock solution of this compound hydrochloride at the desired concentration in sterile water.
-
Just prior to the experiment, draw a specific volume of the this compound stock solution into a sterile vial.
-
Slowly add a predetermined small volume of 8.4% sodium bicarbonate solution to the this compound solution. A common starting ratio for buffering local anesthetics is 9 parts anesthetic solution to 1 part sodium bicarbonate solution.
-
After each addition, gently mix the solution and measure the pH using a calibrated pH meter.
-
Continue to add sodium bicarbonate in small increments until the target pH (e.g., 7.2-7.4) is reached.
-
Visually inspect the solution for any signs of precipitation.
-
If required for the experiment, sterile filter the final pH-adjusted solution using a 0.22 µm filter.
-
Use the freshly prepared buffered solution immediately.
Protocol 2: In Vitro Assessment of this compound Stability at Different pH Values
Objective: To evaluate the chemical stability of this compound in solutions of varying pH over time.
Materials:
-
This compound hydrochloride
-
A series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubator or water bath
-
Autosampler vials
Methodology:
-
Prepare solutions of this compound at a known concentration in each of the different pH buffers.
-
Immediately after preparation (t=0), take an aliquot of each solution and analyze it using a validated HPLC method to determine the initial concentration of this compound.
-
Store the remaining solutions under controlled temperature and light conditions.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Analyze these aliquots by HPLC to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound as a function of time for each pH value.
-
Calculate the degradation rate constant for this compound at each pH to determine the optimal pH for stability.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for preparing pH-adjusted this compound.
References
Hydroxytetracaine Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxytetracaine. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments, particularly in the context of cellular assays and electrophysiology.
General Assay Issues
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in microplate assays | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before and during seeding.- Use calibrated pipettes and proper technique. Consider using a multichannel pipette for additions.- Avoid using the outer wells of the plate, or fill them with a buffer solution to maintain humidity.- Check the solubility of this compound in your assay buffer. Consider a brief sonication or vortexing of the stock solution before dilution. |
| Low signal-to-noise ratio | - Suboptimal compound concentration- Insufficient incubation time- Low cell viability | - Perform a dose-response curve to determine the optimal concentration range for this compound.- Optimize the incubation time for the desired effect.- Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Compound inactivity or reduced potency | - Improper storage of this compound- Degradation of the compound in solution | - Store solid this compound in a dry, dark place at 0-4°C for short-term and -20°C for long-term storage.[1]- Prepare fresh stock solutions. For short-term storage of solutions, use 0-4°C, and for long-term, aliquot and store at -20°C.[1] |
Electrophysiology (Patch-Clamp) Specific Issues
| Problem | Possible Cause | Recommended Solution |
| Difficulty achieving a Gigaohm (GΩ) seal | - Debris at the pipette tip- Unhealthy cells- Incorrect pipette resistance | - Filter all solutions, especially the internal pipette solution, with a 0.22 µm filter.[2]- Ensure a healthy cell culture with good morphology.- Use pipettes with a resistance of 6-8 MΩ for optimal sealing.[2] |
| Unstable recording or loss of patch | - Mechanical instability- Poor cell health | - Ensure the anti-vibration table is effective and there is no movement of the micromanipulator or microscope stage.- Use healthy, well-adhered cells. |
| High electrical noise | - Improper grounding of the setup- Leaky seals in the pipette holder- Bubbles in the perfusion system | - Check the integrity of the Faraday cage and ensure proper grounding of all equipment.- Inspect and replace the rubber seals in the pipette holder if they are worn or leaky.[3]- Ensure a continuous, bubble-free flow of the external solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: As an amino-ester local anesthetic, this compound's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. By binding to the intracellular portion of these channels, it stabilizes them in an inactivated state, which prevents the influx of sodium ions necessary for the initiation and propagation of action potentials. This blockade of nerve impulses results in a loss of sensation.
Q2: How should I prepare and store this compound solutions?
A2: For solid this compound, store it in a dry, dark environment at 0-4°C for short periods (days to weeks) or at -20°C for longer durations (months to years). When preparing stock solutions, it is recommended to make them fresh. If short-term storage of a solution is necessary, keep it at 0-4°C. For long-term storage, create aliquots and store them at -20°C to minimize freeze-thaw cycles.
Q3: My cells are not responding to this compound. What could be the issue?
A3: Several factors could contribute to a lack of response. First, verify the concentration and purity of your this compound stock. Ensure that the compound has been stored correctly to prevent degradation. Cell health is also critical; use cells that are viable and in a suitable growth phase. The pH of your experimental buffer can also influence the drug's efficacy, as local anesthetics are more effective at a physiological pH. Finally, consider the specific ion channels expressed in your cell line, as the sensitivity to this compound may vary.
Q4: Are there any known off-target effects of this compound?
A4: While the primary target is voltage-gated sodium channels, some local anesthetics have been shown to interact with other ion channels, such as potassium and calcium channels, as well as G-protein coupled receptors. For instance, the related compound tetracaine has been shown to inhibit Ca2+ currents in ventricular myocytes. It is advisable to consider potential off-target effects when interpreting your experimental results.
Data Presentation
The following table summarizes quantitative data for the related amino-ester local anesthetic, tetracaine, which can serve as a reference for expected potency in similar experimental setups.
| Parameter | Value | Experimental System | Reference |
| IC50 | 1.9 µM | CHO cells expressing human NaV1.5, sodium flux assay | |
| Apparent KD | 80 µM | Single guinea-pig ventricular myocytes, inhibition of the slowly inactivating component of the Ca2+ current | |
| Duration of Action | ~9.4 - 10 minutes | Topical ophthalmic anesthesia in humans |
Experimental Protocols
1. Voltage-Gated Sodium Channel Assay (Fluorometric Imaging Plate Reader - FLIPR)
This protocol is adapted for screening inhibitors of voltage-gated sodium channels.
-
Cell Preparation:
-
Plate HEK-293 cells stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7) in black-walled, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well.
-
Culture overnight at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a membrane potential-sensitive dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Addition and Analysis:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Using a FLIPR instrument, measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15 minutes).
-
Add a sodium channel activator (e.g., veratridine) to all wells to open the channels and induce membrane depolarization.
-
Measure the change in fluorescence, which corresponds to the change in membrane potential.
-
The inhibitory effect of this compound is determined by the reduction in the fluorescence signal upon activator addition.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general workflow for assessing the effect of this compound on ion channel currents.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 4 KCl, 10 HEPES, 11 Glucose, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Procedure:
-
Prepare isolated cells (e.g., cardiomyocytes or neurons) on a glass coverslip mounted on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 4-8 MΩ when filled with the internal solution.
-
Approach a target cell with the pipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.
-
Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -80 mV) and apply voltage steps to elicit the desired ion channel currents.
-
After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the changes in the ion channel currents in the presence of the compound.
-
Perform a washout by perfusing with the control external solution to observe the reversibility of the effect.
-
Mandatory Visualization
Caption: Inferred signaling pathway of this compound action.
Caption: General experimental workflow for patch-clamp electrophysiology.
References
Validation & Comparative
A Comparative Analysis of Tetracaine and Hydroxytetracaine for Local Anesthesia
A notable scarcity of publicly available research data on the efficacy and pharmacological profile of hydroxytetracaine currently prevents a direct, evidence-based comparison with its structural analog, tetracaine. While tetracaine is a well-documented and widely utilized local anesthetic, this compound remains largely uncharacterized in scientific literature, with available information primarily limited to chemical supplier data sheets.
This guide, therefore, provides a comprehensive overview of the established efficacy and mechanism of action of tetracaine, supported by experimental data from published studies. Furthermore, it outlines a series of established experimental protocols that could be employed to conduct a thorough comparative analysis of this compound and tetracaine, should further research be undertaken.
Tetracaine: An Established Local Anesthetic
Tetracaine is an ester-type local anesthetic renowned for its high potency and long duration of action.[1] It is utilized in a variety of clinical settings, including spinal, epidural, and topical anesthesia.[1][2][3]
Mechanism of Action
The primary mechanism of action for tetracaine involves the blockade of voltage-gated sodium channels in nerve fibers.[1] By binding to these channels, tetracaine inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and producing a local anesthetic effect.
In addition to its primary mode of action, tetracaine has been shown to allosterically block calcium release channels (ryanodine receptors), which control the release of calcium from intracellular stores. At lower concentrations, it can inhibit spontaneous calcium release, while at higher concentrations, it can block this release entirely.
Caption: Mechanism of action of Tetracaine.
Efficacy of Tetracaine Formulations
The efficacy of tetracaine is often evaluated in combination with other local anesthetics, such as lidocaine. These formulations are designed to leverage the synergistic effects of the combined agents, enhancing both the onset and duration of anesthesia.
| Formulation | Application | Key Efficacy Findings | Reference |
| Lidocaine/Tetracaine 7%/7% Cream | Dermal anesthesia for facial soft tissue augmentation | Significantly better pain relief compared to placebo. Well-tolerated with minimal side effects. | |
| 10% Lidocaine, 10% Prilocaine, and 4% Tetracaine (Compounded) | Topical anesthetic for dental injections | Less effective than 20% benzocaine in reducing injection pain. Associated with a higher incidence of tissue sloughing. | |
| Tetracaine-Adrenaline-Cocaine (TAC) | Topical anesthesia for facial laceration repair in children | The tetracaine component was found to be superfluous for achieving effective anesthesia. | |
| 4% Tetracaine Cream | Dermal anesthesia | Exhibited a significantly longer duration of action compared to 6% lidocaine cream with a similar onset time. | |
| Lidocaine/Tetracaine Patch | Local anesthesia for minor dermatologic procedures in geriatric patients | A safe and effective method for noninvasive induction of local anesthesia. |
Proposed Experimental Protocols for a Comparative Study
To address the current knowledge gap, a series of standardized in vitro and in vivo experiments would be necessary to compare the efficacy of this compound and tetracaine.
In Vitro Efficacy Assessment
Objective: To determine and compare the intrinsic anesthetic potency and onset of action of this compound and tetracaine on isolated nerve fibers.
Methodology:
-
Nerve Preparation: Isolate a suitable nerve, such as the sciatic nerve from a frog or rat.
-
Mounting: Mount the nerve in a nerve chamber with stimulating and recording electrodes.
-
Stimulation and Recording: Apply supramaximal electrical stimuli to elicit compound action potentials (CAPs) and record the baseline CAP amplitude.
-
Drug Application: Perfuse the nerve with a control solution (e.g., Ringer's solution) followed by increasing concentrations of this compound or tetracaine.
-
Data Acquisition: Continuously record the CAP amplitude. The percentage decrease in CAP amplitude over time will be used to determine the onset of action and the concentration-dependent block.
-
Analysis: Calculate the IC50 (the concentration required to inhibit the CAP by 50%) for each compound to compare their potency.
Caption: In vitro efficacy testing workflow.
In Vivo Efficacy Assessment (Animal Model)
Objective: To evaluate and compare the anesthetic efficacy (onset, duration, and depth of anesthesia) of topically applied this compound and tetracaine in a living organism.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as guinea pigs or rats.
-
Test Site Preparation: Shave a small area of skin on the animal's back.
-
Drug Application: Apply a standardized dose of this compound or tetracaine formulation (e.g., cream or gel) to the prepared skin under an occlusive dressing.
-
Anesthetic Assessment: At predetermined time intervals, assess the sensory block by applying a stimulus (e.g., a pinprick or thermal stimulus) to the treated area and observing the animal's response (e.g., flinch or withdrawal reflex).
-
Data Recording: Record the time to onset of anesthesia (loss of response to stimulus) and the duration of anesthesia (time until the response returns to baseline).
-
Analysis: Statistically compare the onset and duration of action between the this compound and tetracaine groups.
Caption: In vivo efficacy testing workflow.
Conclusion
While a direct comparison of this compound and tetracaine is not currently feasible due to a lack of data on this compound, the established efficacy and mechanism of action of tetracaine provide a solid benchmark. The proposed experimental protocols offer a clear pathway for future research to elucidate the pharmacological properties of this compound and enable a comprehensive comparative analysis. Such studies are crucial for the advancement of local anesthetic development and for providing clinicians and researchers with the evidence needed to make informed decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
A Comparative Analysis of Hydroxytetracaine and Lidocaine: Potency and Duration of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics are essential pharmacological agents for pain management in a variety of clinical and research settings. Their efficacy is primarily determined by two key properties: potency and duration of action. This guide provides a comparative overview of hydroxytetracaine and lidocaine, two local anesthetics with distinct chemical properties and clinical profiles.
Important Note on this compound: Direct comparative experimental data for this compound is limited in publicly available scientific literature. Therefore, this guide will utilize data for tetracaine , a structurally related ester local anesthetic, as a proxy for this compound to provide a meaningful comparison with the widely studied amide local anesthetic, lidocaine. The structural similarity between tetracaine and this compound suggests that they may share comparable pharmacological properties.
Local anesthetics function by reversibly blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[1] The potency of a local anesthetic is related to its lipid solubility, which allows it to penetrate the nerve membrane, while its duration of action is largely influenced by its protein binding capacity, which keeps the drug at its site of action.
Quantitative Comparison of Potency and Duration
The following table summarizes the key quantitative parameters for tetracaine (as a proxy for this compound) and lidocaine.
| Parameter | Tetracaine (Ester-type) | Lidocaine (Amide-type) | Reference |
| Potency (Sodium Channel Blockade, IC50) | 0.7 µM | 204 µM | [2] |
| Relative Potency | 10 | 4 | |
| Duration of Action (Sensory Nerve Block in Mice, 1% solution) | 40 ± 10 min | 20 ± 10 min | [3] |
| Duration of Action (Digital Nerve Block in Humans, 2% solution) | Not directly compared in the same study | 4.9 hours | [4] |
| General Clinical Duration | Long-acting (up to 3-10 hours for nerve blocks) | Medium-acting (approx. 1.5-3.3 hours) | [5] |
Experimental Protocols
The data presented in this guide are derived from established experimental protocols designed to assess the potency and duration of local anesthetics.
In Vitro Potency Assessment: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for determining the potency of local anesthetics by measuring their ability to block sodium channels in isolated neurons.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a local anesthetic on voltage-gated sodium channels.
Methodology:
-
Cell Preparation: Neurons, typically from dorsal root ganglia or cell lines expressing specific sodium channel subtypes (e.g., HEK293 cells), are isolated and cultured.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular solution that mimics the neuron's internal environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.
-
Whole-Cell Configuration: The membrane patch within the pipette is ruptured, allowing electrical access to the entire cell.
-
Voltage Clamp: The cell membrane potential is held at a specific voltage by the patch-clamp amplifier.
-
Sodium Current Elicitation: A series of voltage steps are applied to the cell to activate the voltage-gated sodium channels, and the resulting inward sodium current is recorded.
-
Drug Application: The local anesthetic is applied to the cell at various concentrations.
-
Data Analysis: The peak sodium current is measured before and after the application of the anesthetic. The percentage of inhibition is plotted against the drug concentration to determine the IC50 value.
In Vivo Duration of Action Assessment: Mouse Tail-Flick Test
The tail-flick test is a common in vivo method to assess the duration of sensory nerve blockade produced by a local anesthetic in an animal model.
Objective: To quantify the duration of the analgesic effect of a local anesthetic.
Methodology:
-
Animal Model: Mice are commonly used for this assay.
-
Baseline Latency: The baseline tail-flick latency (TFL) is determined by applying a heat source (e.g., a focused light beam) to the mouse's tail and measuring the time it takes for the mouse to flick its tail away.
-
Anesthetic Administration: The local anesthetic is injected subcutaneously at the base of the tail.
-
Sensory Block Assessment: The TFL is measured at regular intervals after the injection. A significant increase in TFL indicates a sensory block.
-
Duration Measurement: The duration of the block is defined as the time from the onset of the sensory block until the TFL returns to the baseline level.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Local Anesthetics
The following diagram illustrates the mechanism of action of local anesthetics at the neuronal membrane.
Caption: Mechanism of local anesthetic action on a voltage-gated sodium channel.
Experimental Workflow for Potency and Duration Testing
This diagram outlines a general workflow for the preclinical evaluation of local anesthetics.
Caption: General workflow for evaluating local anesthetic potency and duration.
Conclusion
Based on the available data for tetracaine as a proxy, it is a significantly more potent local anesthetic than lidocaine, as indicated by its much lower IC50 value for sodium channel blockade. Furthermore, tetracaine exhibits a longer duration of action compared to the medium-acting lidocaine. The choice between these agents in a research or clinical setting will depend on the specific requirements of the procedure, including the desired onset of anesthesia, the necessary duration of the anesthetic effect, and the potential for systemic toxicity. The detailed experimental protocols provided serve as a foundation for the standardized evaluation of these and other novel local anesthetic compounds.
References
- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind comparison of duration of anesthesia among three commonly used agents in digital nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Hydroxytetracaine Purity by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the validation of Hydroxytetracaine purity. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, ensuring the quality, safety, and efficacy of this local anesthetic.
Introduction to this compound and the Importance of Purity Validation
This compound is a local anesthetic agent, valued for its therapeutic effects. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount. Impurities can arise from the synthesis process, degradation over time, or improper storage conditions. These impurities can impact the drug's efficacy, stability, and, most critically, patient safety. Therefore, robust and validated analytical methods are essential for the accurate identification and quantification of any potential impurities in this compound.
Potential Impurities in this compound
Given the structural similarity of this compound to other "-caine" local anesthetics like tetracaine, its impurity profile is expected to include:
-
Synthesis-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from the chemical synthesis process.
-
Degradation Products: this compound, being an ester, is susceptible to hydrolysis, which would cleave the ester bond. Oxidation of the amine groups can also lead to degradation products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to identify these potential degradants.
Comparison of Analytical Techniques for Purity Validation
The selection of an analytical technique for purity validation depends on several factors, including the type of impurities to be detected, the required sensitivity and selectivity, and the purpose of the analysis (e.g., routine quality control vs. in-depth impurity profiling). This section compares mass spectrometry with other commonly used techniques.
Data Presentation
| Analytical Technique | Principle | Selectivity & Specificity | Sensitivity (LOD/LOQ) | Quantitative Capability | Throughput | Cost (Instrument & Consumables) |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | Very High | Very Low (ng/mL to pg/mL) | Excellent | Moderate | High |
| UHPLC-Q-TOF-MS | Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | Excellent | Very Low (sub-ng/mL) | Very Good | Moderate | Very High |
| HPLC-UV | Separation by high-performance liquid chromatography with detection based on UV absorbance. | Moderate to High | Low to Moderate (µg/mL to ng/mL) | Excellent | High | Low to Moderate |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High | Low (ng/mL to pg/mL) | Excellent | High | Moderate |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High | Low (ng/mL) | Good | Moderate | Moderate |
LOD: Limit of Detection; LOQ: Limit of Quantitation
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Method for this compound Purity
This protocol is adapted from established methods for the analysis of local anesthetics and is suitable for the identification and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards and quality control samples at appropriate concentrations.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for amine-containing compounds like this compound.
-
Scan Type: Full scan for initial identification of impurities and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Precursor and Product Ions: These need to be determined by infusing a pure standard of this compound. For impurities, precursor ions would be their respective molecular weights, and product ions would be determined from fragmentation studies.
-
Collision Energy and other MS parameters: These will need to be optimized for each analyte to achieve the best sensitivity and fragmentation pattern.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
1. Sample Preparation:
-
Identical to the LC-MS method.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile or methanol. The pH of the buffer should be optimized for the best peak shape.
-
Elution: Isocratic or gradient elution can be used depending on the complexity of the impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength should be set at the UV maximum of this compound (this needs to be experimentally determined, but a starting point could be around 280-310 nm based on the aromatic structure).
Mandatory Visualizations
Conclusion
The validation of this compound purity is a critical step in its development and manufacturing. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the identification and quantification of impurities. While HPLC-UV remains a robust and cost-effective method for routine quality control, the detailed structural information and lower detection limits provided by mass spectrometry are indispensable for comprehensive impurity profiling and forced degradation studies. The choice of methodology should be guided by the specific requirements of the analysis, with LC-MS techniques being the gold standard for in-depth characterization and trace-level impurity detection.
A Tale of Two Anesthetics: A Comparative Analysis of Bupivacaine and the Enigmatic Hydroxytetracaine
In the landscape of local anesthetics, Bupivacaine stands as a well-characterized and widely utilized compound, its properties extensively documented through decades of research and clinical application. In stark contrast, Hydroxytetracaine remains a far more elusive entity, with available data largely confined to its basic chemical identity. This guide presents a comparative analysis, juxtaposing the wealth of information available for Bupivacaine against the sparse data for this compound, thereby highlighting the significant knowledge gap that exists for the latter.
This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at what is known about these two local anesthetics. While a direct, data-driven comparison is hampered by the limited information on this compound, this analysis serves to consolidate the existing knowledge on Bupivacaine and underscore the areas where further investigation into this compound is critically needed.
Mechanism of Action: A Shared Pathway with Uneven Detail
Local anesthetics primarily function by blocking voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a reversible loss of sensation.
Bupivacaine: As an amide-type local anesthetic, Bupivacaine effectively blocks these sodium channels from the intracellular side of the nerve membrane.[1] This blockade prevents the depolarization of the nerve, thereby halting the transmission of pain signals. The order of nerve function loss is typically pain, followed by temperature, touch, proprioception, and finally skeletal muscle tone.[1]
Pharmacokinetic and Pharmacodynamic Profiles: A Study in Contrasts
The clinical effectiveness and safety of a local anesthetic are determined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. For Bupivacaine, these are well-defined, while for this compound, they remain largely uncharacterized.
Pharmacokinetic Data
| Parameter | Bupivacaine | This compound |
| Absorption | Dependent on dose, concentration, administration route, and vascularity of the site.[3] | Data not available |
| Distribution | Approximately 95% protein bound.[1] | Data not available |
| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes. | Data not available |
| Elimination | Renal excretion, with only about 6% as unchanged drug. | Data not available |
| Half-life | Adults: 2.7 hours; Neonates: 8.1 hours. | Data not available |
| Onset of Action | 1-17 minutes, depending on route and dose. | Data not available |
| Duration of Action | 2-9 hours, depending on route and dose. | Data not available |
Pharmacodynamic Data
| Parameter | Bupivacaine | This compound |
| Therapeutic Effect | Local and regional anesthesia and analgesia. | Local pain suppression or relief. |
| Toxicity | Cardiotoxicity is a significant concern, especially at higher concentrations. Central nervous system toxicity can also occur. | LD50 data in mice suggests potential toxicity, but clinical data is lacking. |
Experimental Protocols: A Glimpse into Bupivacaine Research
The extensive body of literature on Bupivacaine includes numerous experimental studies. A common methodology for evaluating the efficacy of local anesthetics involves randomized controlled trials comparing different agents or concentrations for specific procedures.
Example Experimental Workflow for Clinical Comparison of Local Anesthetics:
Unfortunately, no such detailed experimental protocols are publicly available for this compound, precluding a direct comparison of its performance against Bupivacaine based on published experimental data.
Clinical Efficacy and Safety: A Well-Worn Path vs. Uncharted Territory
Bupivacaine: The clinical efficacy and safety of Bupivacaine are well-established for a variety of applications, including surgical anesthesia, postoperative pain management, and labor analgesia. Its long duration of action makes it a popular choice for procedures requiring sustained anesthesia. However, its potential for cardiotoxicity necessitates careful dose management and administration.
This compound: The clinical use of this compound is not well-documented in readily accessible scientific literature. While it is identified as a local anesthetic, information regarding its clinical efficacy, safety profile, approved indications, and typical dosages is not available.
Conclusion: A Call for Further Research
This comparative analysis starkly illustrates the disparity in our understanding of Bupivacaine and this compound. Bupivacaine is a cornerstone of modern local anesthesia, with a robust foundation of scientific evidence supporting its use. This compound, in contrast, remains an enigma. To ascertain its potential role in clinical practice, a comprehensive investigation into its mechanism of action, pharmacokinetics, pharmacodynamics, efficacy, and safety is imperative. Future research, including preclinical studies and well-designed clinical trials, is essential to unlock the potential of this lesser-known anesthetic and determine its place, if any, in the therapeutic armamentarium. Until then, any direct comparison with a well-established agent like Bupivacaine will remain speculative at best.
References
Hydroxytetracaine: A Comparative Analysis for Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytetracaine is a local anesthetic agent belonging to the ester class of anesthetics. Like other local anesthetics, it induces a transient and reversible blockade of nerve conduction, leading to a loss of sensation in a localized area of the body. Its chemical structure, 4-(Butylamino)-2-hydroxybenzoic acid 2-(dimethylamino)ethyl ester, is related to other well-known ester-type local anesthetics. This guide provides a comparative overview of this compound against other commonly used local anesthetics, focusing on available experimental data. However, it is important to note that publicly available quantitative data on the potency and duration of action for this compound is limited.
Mechanism of Action: The Sodium Channel Blockade
The primary mechanism of action for all local anesthetics, including this compound, involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the sodium channel, these drugs prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This inhibition of nerve impulse transmission results in the anesthetic effect.
Figure 1. Mechanism of local anesthetic action on the voltage-gated sodium channel.
Comparative Analysis
A direct and comprehensive comparison of the advantages of this compound is hampered by the scarcity of published, peer-reviewed experimental data on its potency and duration of action. However, a preliminary assessment of its acute toxicity can be made based on available data.
Toxicity Profile
The median lethal dose (LD50) is a common measure of acute toxicity. The available intraperitoneal LD50 value for this compound in rats allows for a rough comparison with other local anesthetics, although it is important to note that the species for the comparator drugs in the following table is mice, which can introduce variability.
| Local Anesthetic | Chemical Class | LD50 (Intraperitoneal) | Species | Reference |
| This compound | Ester | 90 mg/kg | Rat | |
| Lidocaine | Amide | 133.1 mg/kg | Mouse | |
| Bupivacaine | Amide | 58.7 mg/kg | Mouse |
Note: The CD50 (median convulsant dose) for lidocaine was 111.0 mg/kg and for bupivacaine was 57.7 mg/kg in the same study.
Potency and Duration of Action
Experimental Protocols
To address the gap in knowledge, the following outlines a general experimental workflow for the comparative evaluation of a local anesthetic like this compound.
In Vitro Potency Assay: Electrophysiology
This experiment aims to determine the potency of this compound in blocking voltage-gated sodium channels.
Unveiling the Anesthetic Profile of Hydroxytetracaine: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anesthetic effect of Hydroxytetracaine against other common local anesthetics. Due to the limited direct experimental data on this compound, this comparison is based on the known properties of its parent compound, tetracaine, and structurally similar anesthetics, supplemented by an understanding of how hydroxylation can influence a local anesthetic's profile.
Executive Summary
Comparative Analysis of Anesthetic Properties
The efficacy of a local anesthetic is primarily determined by its onset of action, duration of action, and potency. The following tables summarize these properties for tetracaine, lidocaine, and bupivacaine, which serve as comparators for the inferred properties of this compound.
| Anesthetic Agent | Chemical Class | Onset of Action | Duration of Action | Potency (Relative to Lidocaine) |
| This compound (Inferred) | Ester | Moderate to Fast | Long | High |
| Tetracaine | Ester | Moderate (10-15 min) | Long (2-3 hours)[1] | High (Approx. 8-16x) |
| Lidocaine | Amide | Fast (<2 min)[2] | Short to Moderate (1-2 hours)[2] | 1 (Reference) |
| Bupivacaine | Amide | Slow (5 min)[2] | Long (2-4 hours)[2] | High (Approx. 4x) |
| Anesthetic Agent | pKa | Lipid Solubility | Protein Binding (%) |
| This compound (Inferred) | Similar to Tetracaine | High | High |
| Tetracaine | 8.5 | 80 | 75 |
| Lidocaine | 7.9 | 2.9 | 64 |
| Bupivacaine | 8.1 | 27.5 | 95 |
Note on this compound's Inferred Properties: The addition of a hydroxyl group to the aromatic ring of a local anesthetic, as seen in a study on a hydroxyl derivative of lidocaine (lido-OH), has been shown to reduce systemic toxicity while maintaining a similar local anesthetic profile to the parent compound. Therefore, it is hypothesized that this compound would retain the high potency and long duration of action of tetracaine, with the potential for an improved safety profile.
Mechanism of Action: Signaling Pathway
Local anesthetics exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulses.
References
A Head-to-Head Comparison of Topical Ocular Anesthetics: Proparacaine vs. Tetracaine
In the realm of ophthalmic research and clinical practice, the selection of a topical anesthetic is a critical decision that can impact procedural success and patient comfort. Among the most commonly utilized agents are proparacaine and tetracaine. This guide provides a comprehensive, data-driven comparison of these two anesthetics, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
Both proparacaine and tetracaine are local anesthetics that function by reversibly blocking nerve signal transmission. Their primary mechanism of action involves the inhibition of voltage-gated sodium channels within the neuronal membranes of sensory nerves in the cornea and conjunctiva.[1][2] By blocking the influx of sodium ions, these agents prevent the depolarization of the nerve fiber and the subsequent propagation of action potentials, resulting in a temporary loss of sensation.
Performance Comparison: Quantitative Data
Head-to-head studies have evaluated several key performance indicators for proparacaine and tetracaine. The following table summarizes the quantitative data from these comparative evaluations.
| Parameter | Proparacaine (0.5%) | Tetracaine (0.5%) | Key Findings & Significance |
| Onset of Action | ~10-30 seconds[1][2][3] | ~30-60 seconds | Proparacaine generally exhibits a faster onset of anesthesia. |
| Duration of Anesthesia | 10.7 - 15 minutes | 9.4 - 20 minutes | Results are mixed. One study found proparacaine lasted slightly longer (10.7 vs 9.4 min, p=0.0001), while others suggest tetracaine has a longer duration. |
| Pain on Instillation | Lower | Higher | Proparacaine consistently causes significantly less pain, burning, and stinging upon instillation. In one study, the mean pain score for tetracaine was 24 mm higher on a 100 mm scale (p < 0.0002). |
| Post-Procedural Analgesia (LASIK) | Less effective at 30 min | More effective at 30 min | In LASIK patients, tetracaine provided greater analgesia 30 minutes after surgery. |
| Patient Preference (LASIK) | Lower | Higher | A significant number of LASIK patients preferred the eye treated with tetracaine, likely due to better post-operative pain control. |
Experimental Protocols
The data presented above is derived from prospective, randomized, and often double-masked clinical studies. A typical experimental workflow is detailed below.
Subject Recruitment and Randomization
Healthy adult volunteers or patients scheduled for specific ophthalmic procedures (e.g., LASIK, PRK) are recruited. A contralateral eye study design is frequently employed, where each subject receives proparacaine in one eye and tetracaine in the other, with the allocation randomized. This design minimizes inter-subject variability.
Anesthetic Instillation and Blinding
In a double-masked protocol, neither the subject nor the researcher performing the assessments knows which anesthetic was administered to which eye. A standard dose, typically one drop of a 0.5% solution, is instilled in the lower lid fornix.
Key Outcome Measures
-
Pain of Instillation: Immediately after administration, subjects rate the pain or discomfort using a validated visual analog scale (VAS), a 100 mm line where subjects mark their pain level from "no pain" to "worst possible pain".
-
Onset and Duration of Anesthesia: Anesthetic effect is commonly measured using a Cochet-Bonnet esthesiometer, which applies a standardized nylon monofilament to the cornea to determine the corneal touch threshold (CTT). Alternatively, the return of the corneal blink reflex is tested using a wisp of cotton. Measurements are taken at set intervals (e.g., every minute) until sensation returns to baseline.
-
Intraoperative and Postoperative Pain: For surgical procedures, pain levels are assessed at various time points (during surgery, immediately after, 30 minutes post-op) using a numerical rating scale (e.g., 0-10).
Statistical Analysis
Pain scores and duration of anesthesia are compared between the two agents using appropriate statistical tests, such as the Wilcoxon rank-sum test or the Sign test, with a p-value of < 0.05 typically considered significant.
Side Effects and Toxicity
While generally safe for short-term procedural use, both anesthetics can cause adverse effects.
-
Common Side Effects: A temporary burning or stinging sensation upon instillation is the most common side effect, and it is significantly more pronounced with tetracaine. Other potential effects include eye redness, blurred vision, and tearing.
-
Corneal Toxicity: Prolonged or excessive use of any topical anesthetic, including proparacaine, is cautioned against as it can lead to corneal epithelial toxicity. This can manifest as non-healing corneal abrasions, scarring, and in severe cases, stromal melting and irreversible vision loss. Some in vitro studies have suggested that tetracaine may be more toxic to corneal epithelial cells than proparacaine.
Conclusion
The choice between proparacaine and tetracaine depends on the specific requirements of the procedure and the desired patient experience.
-
Proparacaine is often preferred for routine diagnostic procedures and examinations due to its rapid onset of action and significantly lower pain on instillation, which enhances patient comfort.
-
Tetracaine , while causing more initial discomfort, may be a suitable option in settings where a slightly longer duration of action is desired or where post-procedural analgesia is a key consideration, such as in LASIK surgery.
For drug development professionals, these findings highlight the trade-offs between speed of onset, patient comfort, and duration of effect. Future research could focus on novel formulations that combine the rapid, comfortable onset of proparacaine with the extended duration and post-operative analgesic benefits of tetracaine.
References
A Comparative Analysis of Hydroxytetracaine Efficacy in Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis and comparison of the efficacy of hydroxytetracaine with other commonly used local anesthetics. Due to the limited availability of direct quantitative data for this compound in publicly accessible clinical trials, this analysis utilizes data for tetracaine, a structurally and functionally similar ester-type local anesthetic, as a proxy. This comparison aims to offer objective insights into its potential performance characteristics to inform research and drug development.
Comparative Efficacy of Local Anesthetics
The efficacy of a local anesthetic is primarily determined by its onset of action, duration of anesthesia, and potency. The following tables summarize the available quantitative data for tetracaine (as a proxy for this compound), lidocaine, and bupivacaine.
Table 1: Onset and Duration of Action
| Anesthetic | Onset of Action | Duration of Action | Common Applications |
| Tetracaine (proxy for this compound) | Delayed (up to 15 minutes for large nerve trunks)[1] | Long (1.5–3 hours for spinal anesthesia)[1] | Spinal anesthesia, topical ophthalmic anesthesia[1] |
| Lidocaine | Rapid (<2 minutes with epinephrine) | Moderate (2-6 hours with epinephrine) | Infiltration, peripheral nerve blocks, dental procedures |
| Bupivacaine | Slower (around 5 minutes) | Long (2-4 hours, up to 7 with epinephrine) | Epidural anesthesia, peripheral nerve blocks |
Table 2: Relative Potency and Physicochemical Properties
| Anesthetic | Relative Potency | Lipid Solubility | Protein Binding (%) | pKa |
| Tetracaine (proxy for this compound) | High (8) | High | High | 8.5 |
| Lidocaine | Intermediate (2) | Moderate | 70 | 7.9 |
| Bupivacaine | High (8) | High | 95 | 8.1 |
Experimental Protocols
The evaluation of local anesthetic efficacy relies on standardized clinical trial methodologies. Below are summaries of typical protocols for assessing topical and injectable anesthetics.
Protocol for Evaluating Topical Anesthetic Efficacy
A common study design is a randomized, double-blind, placebo-controlled trial.
-
Participants: Healthy adult volunteers.
-
Test Site: A standardized area of skin or mucous membrane.
-
Intervention: Application of the active anesthetic agent (e.g., this compound formulation) and a placebo.
-
Efficacy Measures:
-
Pain Assessment: Pain scores are recorded using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) upon a standardized painful stimulus (e.g., needle prick, application of heat).
-
Onset of Anesthesia: Time to achieve a predetermined level of sensory blockade.
-
Duration of Anesthesia: Time until the return of normal sensation.
-
-
Safety Assessment: Monitoring for local adverse reactions such as erythema, edema, or irritation.
Protocol for Evaluating Injectable Anesthetic Efficacy
For injectable anesthetics, a randomized, double-blind, active-controlled trial is often employed.
-
Participants: Patients undergoing a specific surgical or dental procedure.
-
Intervention: Administration of the investigational anesthetic (e.g., this compound) and a standard-of-care comparator (e.g., lidocaine or bupivacaine).
-
Efficacy Measures:
-
Anesthetic Success Rate: Percentage of patients achieving adequate anesthesia for the procedure without the need for rescue analgesia.
-
Pain Scores: Patient-reported pain during and after the procedure using VAS or NRS.[2]
-
Time to First Rescue Analgesia: Time from administration of the anesthetic until the patient requests additional pain medication.
-
Motor Blockade: Assessment of muscle function, particularly relevant for spinal and epidural anesthesia.
-
-
Safety Assessment: Continuous monitoring of vital signs (heart rate, blood pressure, oxygen saturation) and recording of any adverse events.
Visualizations
Signaling Pathway of Local Anesthetics
Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.
Caption: Mechanism of action of local anesthetics on voltage-gated sodium channels.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a new local anesthetic.
Caption: A typical experimental workflow for a local anesthetic clinical trial.
Logical Comparison of Anesthetic Properties
This diagram provides a logical comparison of the key properties of tetracaine (as a proxy for this compound), lidocaine, and bupivacaine.
Caption: Logical relationship of key properties of different local anesthetics.
References
Safety Operating Guide
Navigating the Safe Disposal of Hydroxytetracaine: A Procedural Guide
The proper disposal of hydroxytetracaine, a derivative of the local anesthetic tetracaine, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent contamination and ensure compliance with regulatory standards. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with federal, state, and local regulations for pharmaceutical and chemical waste. The following procedure outlines a general workflow for its proper disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated Materials: Any items that have come into contact with this compound, such as weighing papers, pipette tips, gloves, and bench paper, must be treated as hazardous waste. These materials should be collected in a separate, clearly labeled, and sealed container.
-
Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility has been verified.
2. Waste Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazards (e.g., "Toxic," "Irritant") as indicated by the SDS.
-
The accumulation start date.
3. Storage of Waste:
Store all this compound waste containers in a designated and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials. Ensure containers are kept closed except when adding waste.
4. Engagement of a Licensed Waste Management Service:
The disposal of chemical waste, including this compound, must be handled by a licensed and approved hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service. Do not attempt to dispose of this compound in the regular trash or down the drain. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).
5. Documentation:
Maintain a detailed inventory of the this compound waste generated, including the quantity and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
Regulatory Framework
The disposal of pharmaceutical waste is overseen by several regulatory bodies, including the EPA and the Drug Enforcement Administration (DEA). It is the responsibility of the generator of the waste to ensure that all disposal activities are compliant with these regulations. For academic and industrial research institutions, the EHS department is the primary resource for guidance on specific disposal procedures and regulatory requirements.
By following these guidelines, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting both human health and the environment.
References
Safeguarding Personnel: A Comprehensive Guide to Personal Protective Equipment for Hydroxytetracaine
Essential protocols for the safe handling, management of accidental exposure, and compliant disposal of Hydroxytetracaine are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.
This compound, a potent pharmaceutical compound, necessitates stringent safety measures to prevent occupational exposure. Adherence to proper personal protective equipment (PPE) protocols, coupled with robust operational and disposal plans, is paramount in maintaining a safe laboratory environment. This document outlines the essential PPE requirements, step-by-step handling procedures, and compliant disposal methods for this compound.
Personal Protective Equipment (PPE) for Handling this compound
The selection and proper use of PPE are the first line of defense against exposure to hazardous chemicals like this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended. Gown: A disposable, lint-free gown with a solid front and long sleeves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Respiratory Protection: Generally not required in a well-ventilated area or when handling small quantities. However, a risk assessment should be performed. |
| Handling Powders or Generating Aerosols | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown: A disposable, lint-free gown with a solid front and long sleeves. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[1][2] |
| Spill Cleanup | Gloves: Double gloving with heavy-duty, chemical-resistant gloves (e.g., nitrile). Gown: An impermeable, disposable gown or coveralls. Eye Protection: Chemical splash goggles and a face shield. Respiratory Protection: A full-face respirator with a chemical cartridge or a PAPR is recommended, especially for large spills or in poorly ventilated areas.[1] |
| Waste Disposal | Gloves: Double gloving with chemotherapy-rated nitrile gloves. Gown: A disposable, lint-free gown with a solid front and long sleeves. Eye Protection: Safety glasses with side shields or chemical splash goggles. |
Operational Plan: Step-by-Step Handling and Decontamination
A systematic approach to handling and decontaminating this compound is crucial to minimize exposure risk. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Surface Decontamination
-
Preparation of Decontamination Solution: Prepare a fresh solution of a suitable deactivating agent. Commonly used agents for hazardous drugs include sodium hypochlorite (bleach) solutions or commercially available decontamination products.
-
Initial Wipe: Using absorbent pads soaked in the decontamination solution, wipe all surfaces that may have come into contact with this compound. Work from areas of lower contamination to areas of higher contamination.
-
Dwell Time: Allow the decontamination solution to remain on the surface for the manufacturer-recommended contact time to ensure complete deactivation.
-
Rinsing: After the required dwell time, wipe the surfaces with pads soaked in sterile water to remove any residual deactivating agent.
-
Drying: Dry the surfaces thoroughly with clean, lint-free wipes.
-
Disposal: All used wipes and pads must be disposed of as hazardous waste.
Disposal Plan: Compliant Waste Management
The disposal of this compound and all contaminated materials must adhere to strict federal, state, and local regulations to prevent environmental contamination and ensure safety.[3][4]
Waste Segregation and Collection:
-
Trace Contaminated Waste: Items such as used gloves, gowns, bench paper, and empty vials should be placed in a designated, leak-proof, and clearly labeled hazardous waste container. This container should be yellow or another color designated for chemotherapy or hazardous drug waste.
-
Bulk Contaminated Waste: Unused or expired this compound, as well as grossly contaminated materials from a spill, are considered bulk hazardous waste. These must be collected in a separate, robust, and clearly labeled container.
Disposal Pathway:
All waste contaminated with this compound must be disposed of through a licensed hazardous waste management company. The waste is typically incinerated at a facility permitted to handle pharmaceutical and hazardous waste. It is crucial to maintain a manifest for all hazardous waste shipments for regulatory compliance.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a this compound spill, a swift and organized response is essential to contain the contamination and protect personnel.
Immediate Actions:
-
Alert Others: Immediately notify personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
Secure the Area: Prevent entry into the contaminated area.
Cleanup Procedure:
A commercially available hazardous drug spill kit should be used for cleanup. The general procedure is as follows:
-
Don Appropriate PPE: Before beginning cleanup, don the appropriate PPE as outlined in the table above, including a respirator.
-
Contain the Spill: For liquid spills, use absorbent pads from the spill kit to contain the spread. For powder spills, gently cover the powder with damp absorbent pads to avoid aerosolization.
-
Absorb/Collect the Spill: Use the materials provided in the spill kit to absorb the liquid or scoop up the powder.
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area following the protocol described in the "Operational Plan" section.
-
Package Waste: Place all contaminated materials, including used PPE, into the designated disposal bags provided in the spill kit. Seal the bags.
-
Dispose of Waste: The sealed bags must be placed in the appropriate hazardous waste container for disposal by a licensed vendor.
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
